Product packaging for Pazufloxacin(Cat. No.:CAS No. 127045-41-4)

Pazufloxacin

Cat. No.: B1662166
CAS No.: 127045-41-4
M. Wt: 318.30 g/mol
InChI Key: XAGMUUZPGZWTRP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

LSM-5745 is a member of quinolines.
Pazufloxacin is under investigation in clinical trial NCT02592096 (this compound Mesilate Ear Drops Clinical Trial Protocol).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15FN2O4 B1662166 Pazufloxacin CAS No. 127045-41-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGMUUZPGZWTRP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046697
Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127045-41-4
Record name Pazufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127045-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pazufloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11774
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pazufloxacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAZUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pazufloxacin Against Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pazufloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[] This technical guide provides a detailed examination of the molecular mechanisms through which this compound exerts its bactericidal effects on Gram-negative bacteria. The document outlines the primary cellular targets, the resultant physiological and morphological changes in the bacteria, and the key signaling pathways activated in response to the antibiotic's action. Furthermore, it presents quantitative data on its efficacy and detailed protocols for the experimental determination of its activity.

Core Mechanism of Action: Dual Targeting of Type II Topoisomerases

The primary mechanism of action of this compound, consistent with other fluoroquinolones, is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. In Gram-negative bacteria, DNA gyrase is generally considered the primary target of fluoroquinolones, with topoisomerase IV acting as a secondary target.[2][3]

This compound binds to the complex formed between these enzymes and bacterial DNA. This binding stabilizes the transient double-strand breaks created by the topoisomerases, preventing the subsequent re-ligation of the DNA strands. This leads to an accumulation of these stalled cleavage complexes, which act as physical barriers to the progression of DNA replication forks. The resulting DNA damage triggers a cascade of cellular responses, ultimately leading to cell death.[]

cluster_drug_target This compound Interaction with Topoisomerases cluster_cellular_effect Cellular Consequences This compound This compound DNA_Gyrase DNA Gyrase (Primary Target in Gram-negatives) This compound->DNA_Gyrase Inhibits re-ligation Topo_IV Topoisomerase IV (Secondary Target) This compound->Topo_IV Inhibits re-ligation DNA_Damage Double-Strand DNA Breaks DNA_Gyrase->DNA_Damage Topo_IV->DNA_Damage SOS_Response Induction of SOS Response DNA_Damage->SOS_Response Cell_Division_Inhibition Inhibition of Cell Division DNA_Damage->Cell_Division_Inhibition Bacterial_Cell_Death Bactericidal Effect SOS_Response->Bacterial_Cell_Death Cell_Division_Inhibition->Bacterial_Cell_Death

Diagram 1: Core Mechanism of this compound Action.

Quantitative Data on this compound Activity

The in vitro activity of this compound against a range of Gram-negative bacteria is summarized below. The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively.

Table 1: MIC50 and MIC90 Values of this compound against Gram-negative Bacteria

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Escherichia coli0.02512.5[4][5]
Pseudomonas aeruginosa0.7812.5[6]
Klebsiella pneumoniae-0.025 - 50[7]
Enterobacter cloacae-0.025 - 50[7]
Citrobacter freundii-0.025 - 50[7]
Serratia marcescens-0.025 - 50[7]
Proteus mirabilis-0.025 - 50[7]
Haemophilus influenzae-0.025 - 50[7]
Moraxella catarrhalis-0.025 - 50[7]
Gardnerella vaginalis6.256.25[6]
Bacteroides fragilis6.2512.5[6]
Prevotella bivia12.525[6]

Note: MIC values can vary depending on the specific strains tested and the methodologies used.

The inhibitory activity of this compound against its molecular targets, DNA gyrase and topoisomerase IV, is quantified by the IC50 value, which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

Table 2: IC50 Values of this compound against Bacterial Topoisomerases

EnzymeOrganismIC50 (µg/mL)Reference(s)
DNA GyraseStaphylococcus aureus~Same as Topo IV[5]
Topoisomerase IVStaphylococcus aureus~Same as DNA Gyrase[5]

Note: Data for specific Gram-negative topoisomerases were not available in the provided search results. The data for S. aureus is included for context.

Cellular and Morphological Effects

The inhibition of DNA replication and the induction of DNA damage by this compound lead to distinct changes in bacterial cell morphology and physiology. A primary consequence is the inhibition of cell division, which often results in the formation of filamentous cells. This occurs because the bacteria continue to grow in length but are unable to divide, a hallmark of DNA damage and the subsequent SOS response.

Induction of the SOS Response

The presence of double-strand DNA breaks caused by this compound is a potent trigger for the SOS response, a global stress response in bacteria. This complex signaling pathway involves the activation of the RecA protein, which senses the DNA damage. Activated RecA then promotes the autocatalytic cleavage of the LexA repressor protein. The cleavage of LexA leads to the de-repression of a regulon of genes involved in DNA repair, damage tolerance, and cell cycle arrest.

Pazufloxacin_Action This compound-induced DNA Damage RecA_Activation RecA Activation Pazufloxacin_Action->RecA_Activation triggers LexA_Cleavage LexA Autocleavage RecA_Activation->LexA_Cleavage promotes SOS_Genes_Expression Expression of SOS Regulon Genes LexA_Cleavage->SOS_Genes_Expression de-represses DNA_Repair DNA Repair Mechanisms SOS_Genes_Expression->DNA_Repair Cell_Division_Arrest Cell Division Arrest (Filamentation) SOS_Genes_Expression->Cell_Division_Arrest Mutagenesis Error-Prone DNA Polymerases SOS_Genes_Expression->Mutagenesis Cell_Outcome Cellular Outcome DNA_Repair->Cell_Outcome Cell_Division_Arrest->Cell_Outcome Mutagenesis->Cell_Outcome

Diagram 2: this compound-induced SOS Response Pathway.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified Gram-negative DNA gyrase

  • Relaxed pBR322 plasmid DNA

  • Assay Buffer (5X): e.g., 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • Dilution Buffer: e.g., 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol

  • This compound stock solution (in DMSO or water)

  • Stop Solution/Loading Dye: e.g., GSTEB (Glycerol, SDS, Tris-HCl, EDTA, Bromophenol Blue)

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose, TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, relaxed pBR322 DNA, and sterile water.

  • Aliquot the reaction mixture into microcentrifuge tubes.

  • Add varying concentrations of this compound or solvent control (e.g., DMSO) to the tubes.

  • Initiate the reaction by adding a predetermined amount of DNA gyrase (typically 1 unit) to each tube, except for the negative control.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding Stop Solution/Loading Dye and chloroform/isoamyl alcohol.

  • Vortex briefly and centrifuge to separate the aqueous and organic phases.

  • Load the aqueous phase onto a 1% agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Stain the gel with a DNA stain and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band with increasing concentrations of this compound.[8]

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase IV.

Materials:

  • Purified Gram-negative topoisomerase IV

  • Kinetoplast DNA (kDNA)

  • Assay Buffer (5X): e.g., 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM Mg(OAc)2, 5 mM ATP

  • Dilution Buffer

  • This compound stock solution

  • Stop Solution/Loading Dye

  • Chloroform/isoamyl alcohol (24:1)

  • Agarose, TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, kDNA, and sterile water.

  • Aliquot the mixture into microcentrifuge tubes.

  • Add varying concentrations of this compound or a solvent control.

  • Start the reaction by adding a defined unit of topoisomerase IV.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and process the samples as described for the gyrase supercoiling assay.

  • Analyze the samples by agarose gel electrophoresis. Inhibition is indicated by the persistence of the high molecular weight kDNA network at the top of the gel and a reduction in the release of decatenated minicircles, which migrate further into the gel.[9][10]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The protocol should follow the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11][12]

Materials:

  • Gram-negative bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial two-fold dilutions of this compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a positive control (bacteria, no antibiotic) and a negative control (broth only).

  • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Read the MIC as the lowest concentration of this compound at which there is no visible growth.

Experimental Workflow for Mechanism of Action Characterization

The elucidation of the mechanism of action of a novel antibacterial agent like this compound typically follows a structured workflow.

Screening Initial Screening (e.g., MIC determination) Target_Identification Target Identification (e.g., Macromolecular synthesis assays) Screening->Target_Identification Enzyme_Inhibition In Vitro Enzyme Inhibition Assays (DNA Gyrase & Topoisomerase IV) Target_Identification->Enzyme_Inhibition Cellular_Effects Analysis of Cellular Effects (Morphology, SOS response) Enzyme_Inhibition->Cellular_Effects Resistance_Studies Resistance Mechanism Studies (e.g., Spontaneous mutant selection) Cellular_Effects->Resistance_Studies Validation In Vivo Efficacy and Target Validation Resistance_Studies->Validation

References

In Vitro Antibacterial Spectrum of Pazufloxacin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of pazufloxacin, a fluoroquinolone antibiotic. The document details its activity against a broad range of clinically relevant bacteria, outlines the standard experimental protocols for susceptibility testing, and illustrates key concepts through diagrams.

Introduction to this compound

This compound is a synthetic fluoroquinolone antimicrobial agent recognized for its potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] It is also effective against anaerobic bacteria and Legionella species.[4][5] Developed in Japan, this compound mesilate is administered intravenously for treating severe and complicated infections, including those of the respiratory tract, urinary tract, and intra-abdominal infections.[2][3]

The primary mechanism of action for this compound, consistent with other fluoroquinolones, involves the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][6][7] By targeting these enzymes, this compound disrupts DNA replication, transcription, repair, and recombination, leading to double-strand breaks in the bacterial DNA and ultimately, cell death.[2] This dual-targeting mechanism enhances its antibacterial potency and may help to mitigate the development of resistance.[2] this compound also exhibits a post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[2]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

This compound's bactericidal effect is achieved by targeting key enzymes in bacterial DNA metabolism. The following diagram illustrates this signaling pathway.

pazufloxacin_mechanism_of_action cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication & Segregation This compound This compound Entry Cellular Uptake (via Porins) This compound->Entry Inhibition_Gyrase Entry->Inhibition_Gyrase Inhibition_TopoIV Entry->Inhibition_TopoIV DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling Disruption Disruption of DNA Synthesis, Repair, and Segregation Topoisomerase_IV Topoisomerase IV Decatenation Decatenation of Daughter Chromosomes Topoisomerase_IV->Decatenation Replication DNA Replication Supercoiling->Replication Segregation Chromosome Segregation Decatenation->Segregation Inhibition_Gyrase->DNA_Gyrase Inhibits Inhibition_TopoIV->Topoisomerase_IV Inhibits Cell_Death Bacterial Cell Death Disruption->Cell_Death

Caption: this compound's mechanism of action targeting bacterial DNA synthesis.

In Vitro Antibacterial Activity

This compound demonstrates a wide range of activity against various bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[8] MIC50 and MIC90 values correspond to the MIC required to inhibit 50% and 90% of the tested isolates, respectively.

Gram-Negative Bacteria

This compound generally exhibits potent activity against Gram-negative bacteria.[1][3]

OrganismMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Escherichia coli-0.06 - 12.5-
Klebsiella pneumoniae-0.5-
Pseudomonas aeruginosa-40.5
Haemophilus influenzae-0.5-
Moraxella catarrhalis-1-
Enterobacter cloacae-0.06 - 4-
Proteus spp.-0.06 - 4-
Acinetobacter spp.-0.06 - 4-
Legionella spp.-0.032-

Data compiled from multiple sources.[1][3][9][10][11]

Gram-Positive Bacteria

The activity of this compound against Gram-positive bacteria is also significant, although higher MICs are observed for some species compared to Gram-negatives.[1][3]

OrganismMIC50 (μg/mL)MIC90 (μg/mL)MIC Range (μg/mL)
Staphylococcus aureus-10.25 - 4
Methicillin-resistantStaphylococcus aureus (MRSA)-16-
Staphylococcus epidermidis-10.25 - 4
Streptococcus pneumoniae---
Streptococcus spp.-0.06 - 4-
Enterococcus faecalis-16-

Data compiled from multiple sources.[1][3][9]

Experimental Protocols for Susceptibility Testing

The determination of in vitro antibacterial activity is predominantly achieved through standardized susceptibility testing methods. The agar dilution method is a common technique cited in studies evaluating this compound.[1][3]

Agar Dilution Method

The agar dilution method is a reference technique for determining the MIC of an antimicrobial agent. It involves incorporating varying concentrations of the antibiotic into an agar medium, which is then inoculated with the test microorganisms.

Protocol:

  • Preparation of Antibiotic Stock Solutions: A stock solution of this compound is prepared at a high concentration and then serially diluted to create a range of working concentrations.

  • Preparation of Agar Plates: A specific volume of each antibiotic dilution is added to molten Mueller-Hinton agar, mixed thoroughly, and poured into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: The bacterial isolates to be tested are cultured to a specific turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted.

  • Inoculation: A standardized volume of the prepared bacterial suspension is inoculated onto the surface of the agar plates, including the control plate.

  • Incubation: The inoculated plates are incubated under appropriate atmospheric and temperature conditions for a defined period, usually 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

Another widely used method is broth microdilution, which involves a multi-well plate format.

Protocol:

  • Preparation of Antibiotic Dilutions: Serial twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic in which no visible growth (turbidity) is observed.

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for determining the in vitro antibacterial spectrum of a compound like this compound.

experimental_workflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_analysis Data Analysis Strain_Selection Bacterial Strain Selection & Culture Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Strain_Selection->Inoculum_Prep Media_Prep Preparation of Culture Media (e.g., Mueller-Hinton Agar/Broth) Inoculation Inoculation of Media with Bacterial Suspension Media_Prep->Inoculation Antibiotic_Prep Preparation of this compound Stock and Serial Dilutions Antibiotic_Prep->Inoculation Inoculum_Prep->Inoculation Incubation Incubation (e.g., 35-37°C for 16-20h) Inoculation->Incubation MIC_Determination Visual Inspection and MIC Determination Incubation->MIC_Determination Data_Aggregation Data Aggregation for Multiple Isolates MIC_Determination->Data_Aggregation MIC_Calculation Calculation of MIC50 and MIC90 Data_Aggregation->MIC_Calculation Interpretation Interpretation of Results (Susceptible, Intermediate, Resistant) MIC_Calculation->Interpretation

Caption: Workflow for in vitro antibacterial susceptibility testing.

Logical Overview of this compound's Antibacterial Spectrum

This diagram provides a high-level classification of this compound's antibacterial activity.

antibacterial_spectrum cluster_gn Examples cluster_gp Examples cluster_atypical Example This compound This compound Broad_Spectrum Broad-Spectrum Activity This compound->Broad_Spectrum Gram_Negative Gram-Negative Bacteria Broad_Spectrum->Gram_Negative Gram_Positive Gram-Positive Bacteria Broad_Spectrum->Gram_Positive Anaerobes Anaerobic Bacteria Broad_Spectrum->Anaerobes Atypicals Atypical Bacteria Broad_Spectrum->Atypicals E_coli E. coli Gram_Negative->E_coli P_aeruginosa P. aeruginosa Gram_Negative->P_aeruginosa K_pneumoniae K. pneumoniae Gram_Negative->K_pneumoniae S_aureus S. aureus (incl. MRSA) Gram_Positive->S_aureus S_pneumoniae S. pneumoniae Gram_Positive->S_pneumoniae Enterococcus Enterococcus spp. Gram_Positive->Enterococcus Legionella Legionella spp. Atypicals->Legionella

Caption: High-level overview of this compound's antibacterial spectrum.

Conclusion

This compound demonstrates a potent and broad in vitro antibacterial spectrum, encompassing a wide range of clinically significant Gram-positive and Gram-negative pathogens, as well as atypical and anaerobic bacteria. Its mechanism of action, targeting both DNA gyrase and topoisomerase IV, provides a solid basis for its bactericidal activity. The data presented in this guide, derived from standardized susceptibility testing protocols, underscore the potential of this compound as an important therapeutic agent in the management of serious bacterial infections. Further research and ongoing surveillance are crucial to monitor its continued efficacy in the face of evolving antimicrobial resistance.

References

The Dual-Edged Sword: A Technical Guide to Pazufloxacin's Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of pazufloxacin, a potent fluoroquinolone antibiotic, focusing on its inhibitory effects on two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and bacterial physiology.

Executive Summary

This compound exerts its bactericidal effect by targeting and inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[1] this compound stabilizes the covalent complex formed between these enzymes and the bacterial DNA, which results in the accumulation of double-strand breaks, cessation of DNA synthesis, and ultimately, cell death.[1][2] Notably, in Gram-positive bacteria such as Staphylococcus aureus, this compound demonstrates a balanced, dual-targeting property, inhibiting both enzymes at similar concentrations, a characteristic that is believed to slow the development of resistance. While it is established as a potent inhibitor of DNA gyrase in Gram-negative species like Pseudomonas aeruginosa, specific enzymatic inhibition data for these organisms is less prevalent in the literature.[3][4]

Mechanism of Action: Trapping the Enzyme-DNA Complex

The primary mechanism of action for all quinolone antibiotics, including this compound, is the disruption of DNA synthesis.[2] This is not achieved by inhibiting the enzymes directly in their unbound state, but rather by converting them into cellular toxins.

  • Binding to the Complex : DNA gyrase and topoisomerase IV function by creating transient double-strand breaks in the DNA to allow for strand passage, thereby managing supercoiling and decatenation, respectively.[2]

  • Stabilization of the Cleavage Complex : this compound intercalates at the DNA-enzyme interface, forming a stable ternary drug-enzyme-DNA complex. This complex traps the enzyme in its cleavage state, preventing the crucial DNA re-ligation step.[1][2]

  • Induction of DNA Damage and Cell Death : The stalled cleavage complexes act as physical roadblocks to the DNA replication machinery.[1] The accumulation of these complexes leads to the release of irreversible double-strand DNA breaks, triggering the bacterial SOS response and culminating in rapid cell death.[1]

In most Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the preferential target in many Gram-positive bacteria.[3]

Pazufloxacin_Mechanism_of_Action This compound's Core Mechanism of Action This compound This compound TernaryComplex Stable Ternary Complex (this compound-Enzyme-DNA) This compound->TernaryComplex Binds to EnzymeDNA DNA Gyrase / Topoisomerase IV -DNA Complex EnzymeDNA->TernaryComplex Forms BlockReligation Blockage of DNA Re-ligation TernaryComplex->BlockReligation DSB Double-Strand DNA Breaks BlockReligation->DSB ReplicationHalt Inhibition of DNA Replication DSB->ReplicationHalt SOS Induction of SOS Response DSB->SOS CellDeath Bacterial Cell Death ReplicationHalt->CellDeath SOS->CellDeath Experimental_Workflow General Workflow for Topoisomerase Inhibition Assays cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A1 Prepare Reaction Mix (Buffer, ATP, DNA Substrate) A2 Aliquot into Tubes A1->A2 B1 Add this compound (Serial Dilutions) A2->B1 B2 Add Purified Enzyme (Gyrase or Topo IV) B1->B2 B3 Incubate at 37°C B2->B3 C1 Terminate Reaction (Add EDTA/Stop Solution) B3->C1 C2 Agarose Gel Electrophoresis C1->C2 C3 Visualize Bands & Quantify C2->C3 C4 Calculate IC50 Value C3->C4

References

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Properties of Pazufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic used for the treatment of various bacterial infections.[1] As a member of the quinolone class, its bactericidal activity is mediated through the inhibition of essential bacterial enzymes involved in DNA replication.[2] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound has been characterized in various preclinical and clinical studies. The drug is typically administered via intravenous infusion.[3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound observed in different study populations.

Table 1: Pharmacokinetic Parameters of this compound in Humans

Parameter500 mg Single Dose (Healthy Volunteers)[4]500 mg Multiple Doses (Healthy Volunteers)[4]500 mg Infusion (Patients Post-Surgery)[3]
Cmax (mg/L) 13.71 ± 1.8115.41 ± 1.67Plasma: 2.13 ± 0.74 (Ratio to Bile)
AUC0-t (mg·h/L) 24.60 ± 4.1528.42 ± 4.90Plasma: 3.58 ± 1.15 (Ratio to Bile)
Tmax (h) 0.47 ± 0.090.48 ± 0.10Plasma to Bile Delay: 0.75 ± 0.18
t1/2 (h) 1.46 ± 0.641.33 ± 0.49-
Vd (L/kg) 0.17 ± 0.03--
CL (L/h·kg) 0.09 ± 0.040.09 ± 0.06 (L/h)-

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Parameter2.5 mg/kg (Neutropenic Mice)[5][6]10 mg/kg (Neutropenic Mice)[5][6]40 mg/kg (Neutropenic Mice)[5][6]5 mg/kg (Buffalo Calves)[7]
Cmax (µg/mL) 0.632.5110.031.12 ± 0.05
AUC0-∞ (µg·h/mL) 1.355.4021.6-
t1/2 elimination (h) ---3.01 ± 0.18
Vd (L/kg) 0.84 ± 0.12 (mean for all doses)0.84 ± 0.12 (mean for all doses)0.84 ± 0.12 (mean for all doses)2.96 ± 0.20
CL (L/kg/h) ---0.67 ± 0.02

Experimental Protocols

  • Human Pharmacokinetic Studies: In a study with healthy volunteers, 500 mg of this compound mesylate was administered intravenously twice a day for 5 days.[4] Plasma concentrations were determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection method.[4] In a separate study involving patients undergoing biliary pancreatic surgery, 500 mg of this compound was given as a 0.5-hour intravenous infusion.[3] Both blood and bile samples were collected at specified intervals, and drug concentrations were measured by HPLC.[3]

  • Animal Pharmacokinetic Studies: In a neutropenic mouse thigh infection model, single subcutaneous doses of 2.5, 10, and 40 mg/kg of this compound were administered.[5] Serum samples were collected at various time points (10, 15, 30, 60, and 120 minutes) post-administration, and concentrations were determined using HPLC.[5]

G cluster_0 Phase 1: Dosing and Sampling cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Analysis and Modeling A Administer this compound (IV Infusion or SC Injection) B Collect Blood/Tissue Samples at Pre-defined Timepoints A->B Drug Distribution C Centrifuge Blood to Separate Plasma/Serum B->C D Protein Precipitation (e.g., with Methanol) C->D E Collect Supernatant D->E F Quantify Drug Concentration (HPLC-UV) E->F G Calculate PK Parameters (Cmax, AUC, t1/2) F->G H Pharmacokinetic Modeling (e.g., Non-compartmental) G->H

Caption: Workflow for a typical pharmacokinetic study of this compound.

Pharmacodynamics: Mechanism of Action and Antimicrobial Efficacy

This compound exerts its bactericidal effect by targeting bacterial DNA synthesis.[1]

Mechanism of Action

As a fluoroquinolone, this compound's primary targets are two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[1]

  • Topoisomerase IV: This enzyme is primarily involved in the separation of replicated daughter chromosomes following a round of DNA replication.[1]

By inhibiting the ligase activity of these enzymes, this compound leads to the accumulation of single- and double-strand breaks in the bacterial DNA, which ultimately results in cell death.[1][8]

G cluster_targets Bacterial Type II Topoisomerases cluster_effects Downstream Effects This compound This compound Gyrase DNA Gyrase This compound->Gyrase Inhibits TopoIV Topoisomerase IV This compound->TopoIV Inhibits Replication Inhibition of DNA Replication Gyrase->Replication Segregation Inhibition of Chromosome Segregation TopoIV->Segregation Breaks Accumulation of Double-Strand DNA Breaks Replication->Breaks Segregation->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Mechanism of action of this compound.

Data Presentation: Pharmacodynamic Parameters

The efficacy of this compound is concentration-dependent, with the key pharmacodynamic indices being the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[5][9]

Table 3: In Vivo Pharmacodynamic Targets for this compound against P. aeruginosa

Efficacy EndpointfAUC24/MIC Target[5][9]fCmax/MIC Target[5][9]
Bacteriostatic (Stasis) 46.15.5
1-log10 CFU Reduction 63.87.1
2-log10 CFU Reduction 100.810.8

Table 4: In Vitro Activity of this compound

ParameterOrganismValue (µg/mL)
IC50 (DNA Gyrase Inhibition) E. coli0.88[10]
IC50 (DNA Gyrase Inhibition) P. aeruginosa1.9[10]
MIC90 Range Gram-positive & Gram-negative bacteria, anaerobes0.025 - 100[10]

Experimental Protocols

  • Minimum Inhibitory Concentration (MIC) Determination: The MICs of this compound against various bacterial strains were determined using the double broth dilution method.[11] For instance, against P. aeruginosa, serial dilutions of the bacterial suspension were plated on Mueller-Hinton agar plates containing different concentrations of this compound to evaluate the MIC after 16-20 hours of incubation.[5]

  • In Vivo Pharmacodynamic Model: A neutropenic mouse thigh infection model is a standard method used to evaluate the in vivo efficacy of antibiotics like this compound.[5] Mice are first rendered neutropenic and then infected with a specific bacterial strain (e.g., P. aeruginosa) in the thigh muscle.[9] Different dosing regimens of the antibiotic are administered, and the change in bacterial count (log10 CFU/thigh) is measured over 24 hours to correlate with PK/PD indices.[5][6]

G cluster_0 Phase 1: Model Preparation cluster_1 Phase 2: Treatment and Observation cluster_2 Phase 3: Analysis A Induce Neutropenia in Mice B Inoculate Thigh Muscle with Bacterial Strain (e.g., P. aeruginosa) A->B C Administer Various Doses of this compound (SC) B->C D Monitor for 24 hours C->D E Euthanize and Collect Thigh Tissue D->E F Homogenize Tissue and Determine Bacterial Count (CFU/thigh) E->F G Correlate PK/PD Indices (fAUC24/MIC, fCmax/MIC) with Bacterial Reduction F->G H Determine Efficacy Targets (Stasis, 1-log kill, etc.) G->H

References

Pazufloxacin's Efficacy Against Antibiotic-Resistant Bacterial Strains: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of pazufloxacin's activity against a range of antibiotic-resistant bacterial strains. The following sections detail its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols used to generate this data. This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound, a fluoroquinolone antimicrobial agent, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication.[1][2] Specifically, it targets DNA gyrase (topoisomerase II) and topoisomerase IV.[1][3] Inhibition of these enzymes leads to strand breaks in the bacterial DNA, ultimately resulting in cell death.[1] This dual-targeting mechanism contributes to its potent antibacterial activity and may help in mitigating the development of resistance.[1] this compound also exhibits a post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[1]

cluster_drug This compound cluster_bacterium Bacterial Cell This compound This compound DNA_gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Mechanism of action of this compound.

In Vitro Activity of this compound

This compound has demonstrated a broad spectrum of in vitro activity against both Gram-positive and Gram-negative bacteria, including several resistant phenotypes.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC50 and MIC90 values of this compound against various clinically relevant bacterial isolates.

Bacterial SpeciesResistance ProfileMIC50 (μg/mL)MIC90 (μg/mL)Reference
Streptococcus agalactiae-3.133.13[4]
Gardnerella vaginalis-6.256.25[4]
Escherichia coli-0.0250.10[4]
Pseudomonas aeruginosa-0.7812.5[4]
Peptostreptococcus magnus-6.2525[4]
Bacteroides fragilis-6.2512.5[4]
Prevotella bivia-12.525[4]
Quinolone-susceptible staphylococci--0.2[5]
Enterococci--6.25[5]
Cephem-resistant Enterobacteriaceae--0.025-50[5]
Ceftazidime, Imipenem, and Gentamicin-resistant Pseudomonas aeruginosaMulti-drug resistant-0.025-50[5]
Neisseria gonorrhoeae-<0.0060.1[6]
Combination Therapy

Studies have investigated the in vitro combination effect of this compound with other antibiotics against resistant strains, primarily using the checkerboard dilution method.

The combination of this compound with various anti-MRSA agents has been evaluated against β-lactam antibiotic-induced vancomycin-resistant MRSA (BIVR).

Combination AgentNumber of StrainsSynergistic Effect (%)Additive Effect (%)Indifference (%)Antagonistic Effect (%)Reference
Vancomycin (VCM)26-50>600[5][7][8]
Teicoplanin (TEIC)26492-0[5][7][9]
Arbekacin (ABK)261550>600[5][7][8]
Minocycline (MINO)261531-12[5][7][9]
Sulfamethoxazole-trimethoprim (ST)26-54-0[7]

The synergistic and additive effects of this compound in combination with β-lactams and aminoglycosides have been observed against clinical isolates of P. aeruginosa.

Combination AgentNumber of StrainsSynergistic Effect (%)Additive Effect (%)Reference
Ceftazidime (CAZ)2711.1>50[5][8]
Meropenem (MEPM)2711.1>50[8]
Cefozoprane (CZOP)273.7>50[8]
Panipenem/betamipron (PAPM/BP)273.7>50[8]
Amikacin (AMK)27->50[5][8]
Isepamicin (ISP)27->50[5][8]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values are typically determined using the agar dilution method according to the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) or the Japanese Society of Chemotherapy.

start Start: Prepare Bacterial Inoculum prep_agar Prepare Agar Plates with Serial Dilutions of this compound start->prep_agar inoculate Inoculate Plates with Bacterial Suspension prep_agar->inoculate incubate Incubate Plates at Optimal Temperature and Time inoculate->incubate read_results Read Plates to Determine Lowest Concentration with No Visible Growth (MIC) incubate->read_results end End: MIC Value Determined read_results->end

Workflow for MIC determination.

Checkerboard Method for Combination Synergy Testing

The checkerboard method is a common technique to assess the in vitro interaction between two antimicrobial agents.

  • Preparation of Antibiotic Solutions : Serial twofold dilutions of this compound and the combination antibiotic are prepared.

  • Plate Setup : A microtiter plate is set up where the concentration of this compound increases along the x-axis and the concentration of the second antibiotic increases along the y-axis.

  • Inoculation : Each well is inoculated with a standardized bacterial suspension.

  • Incubation : The plate is incubated under appropriate conditions.

  • Interpretation : The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:

    • Synergy : FIC index ≤ 0.5

    • Additive : 0.5 < FIC index ≤ 1

    • Indifference : 1 < FIC index ≤ 4

    • Antagonism : FIC index > 4

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dilute_PZFX Serial Dilutions of this compound Setup_Plate Prepare Microtiter Plate with Drug Combinations (Checkerboard) Dilute_PZFX->Setup_Plate Dilute_Combo Serial Dilutions of Combination Drug Dilute_Combo->Setup_Plate Inoculate Inoculate with Bacterial Suspension Setup_Plate->Inoculate Incubate Incubate Inoculate->Incubate Read_MIC Determine MIC of Each Drug Alone and in Combination Incubate->Read_MIC Calc_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_MIC->Calc_FIC Interpret Interpret FIC Index: Synergy, Additive, Indifference, or Antagonism Calc_FIC->Interpret

Checkerboard method workflow.

In Vivo Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of this compound.

  • Induction of Neutropenia : Mice are rendered neutropenic by treatment with cyclophosphamide.

  • Infection : The thigh muscle is inoculated with a standardized suspension of the test bacterium (e.g., P. aeruginosa).

  • Treatment : this compound is administered at various dosing regimens.

  • Assessment : At a predetermined time point (e.g., 24 hours), the thigh muscle is excised, homogenized, and bacterial colony-forming units (CFUs) are enumerated.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis : The relationship between drug exposure (e.g., AUC24/MIC, Cmax/MIC) and the change in bacterial count is determined to identify the PK/PD index that best predicts efficacy.[10][11]

Activity Against Specific Resistant Pathogens

ESBL-Producing Enterobacterales

Extended-spectrum β-lactamases (ESBLs) are enzymes that confer resistance to most β-lactam antibiotics, including penicillins and cephalosporins.[12][13] The most common ESBL-producing bacteria are E. coli and Klebsiella pneumoniae.[12][14] While specific MIC data for this compound against a wide range of ESBL-producing strains was not detailed in the initial literature search, fluoroquinolones are generally considered an important therapeutic option for infections caused by these organisms.[15]

Pseudomonas aeruginosa

P. aeruginosa is an opportunistic pathogen known for its intrinsic and acquired resistance to multiple classes of antibiotics.[16][17] this compound has shown potent in vitro and in vivo activity against P. aeruginosa.[11] Pharmacokinetic/pharmacodynamic studies in a murine thigh infection model demonstrated that the therapeutic efficacy of this compound against P. aeruginosa correlated well with the ratio of the area under the free concentration-time curve to the MIC (fAUC24/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC).[10][11]

Quinolone-Resistant Neisseria gonorrhoeae

The emergence of quinolone resistance in N. gonorrhoeae is a significant clinical concern. Resistance is often conferred by mutations in the gyrA and parC genes. Studies have shown that gonococcal isolates with higher this compound MICs (≥0.2 μg/ml) are associated with clinical treatment failure.[6]

Conclusion

This compound demonstrates significant in vitro and in vivo activity against a variety of antibiotic-resistant bacterial strains, including MRSA and P. aeruginosa. Its mechanism of action, targeting both DNA gyrase and topoisomerase IV, provides a basis for its potent bactericidal effects. Combination therapy studies suggest that this compound can act additively or synergistically with other antibiotics, potentially offering improved therapeutic outcomes. Further research is warranted to fully elucidate its role in treating infections caused by ESBL-producing Enterobacterales and to monitor the evolution of resistance. The data presented in this guide underscores the potential of this compound as a valuable agent in the management of infections caused by challenging antibiotic-resistant pathogens.

References

A Technical Guide to the Chemical and Physical Properties of Pazufloxacin for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the essential chemical and physical properties of Pazufloxacin and its commonly used salt, this compound Mesylate. The information compiled herein is intended to support laboratory research and development activities by providing key data points, experimental protocols, and visual representations of its mechanism and analysis.

Core Physicochemical Properties

This compound is a synthetic fluoroquinolone antibacterial agent.[1][2][3] For laboratory use, it is often supplied as this compound Mesylate, which typically offers enhanced water solubility and stability.[4]

This compound (Base)

The fundamental properties of the active this compound molecule are summarized below.

PropertyValueReference(s)
Molecular Formula C₁₆H₁₅FN₂O₄[1][2][5]
Molecular Weight 318.30 g/mol [1][5]
CAS Number 127045-41-4[1][5]
Appearance Crystals[1]
Melting Point 269-271.5°C[1]
Optical Rotation [α]D²⁵ -88.0° (c=0.5 in 0.05N aq NaOH)[1]
XLogP3 -0.8[5]
This compound Mesylate

The mesylate salt is the form frequently utilized in pharmaceutical formulations and laboratory studies.

PropertyValueReference(s)
Molecular Formula C₁₇H₁₉FN₂O₇S (C₁₆H₁₅FN₂O₄·CH₃SO₃H)[1][6]
Molecular Weight 414.4 g/mol [6][7]
CAS Number 163680-77-1[3][6]
Appearance White to off-white crystalline powder; Colorless prisms[1][3]
Melting Point 258-259°C (dec.)[1]
Solubility (25°C) Water: >200 mg/mL; DMSO: 82 mg/mL; Ethanol: 7 mg/mL[1][8]
Optical Rotation [α]D²⁰ -64.2° (c=1 in 1.0N NaOH)[1]
pKa (Strongest Acidic) 5.59[9]
pKa (Strongest Basic) 8.16[9]

Spectral Data

Spectral characteristics are crucial for the identification and quantification of this compound.

Spectral Data TypeCharacteristic ValueReference(s)
UV λmax 247 nm (in 0.1N HCl); 249 nm[10][11][12][13]
LC-MS Precursor [M+H]⁺: 319.1085[5]
Infrared (IR) Spectra ATR-IR data available[5]
Raman Spectra Data available[5]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This leads to double-strand breaks in the bacterial DNA, inhibiting cell division and resulting in cell death.[14] The inhibition of both enzymes enhances its antibacterial potency.[14]

pazufloxacin_moa cluster_drug Drug Action cluster_enzyme Bacterial Enzymes cluster_process Cellular Processes cluster_outcome Result This compound This compound dna_gyrase DNA Gyrase (GyrA, GyrB) This compound->dna_gyrase inhibits topo_iv Topoisomerase IV (ParC, ParE) This compound->topo_iv inhibits supercoiling Manage DNA Supercoiling dna_gyrase->supercoiling controls dna_damage Double-Strand DNA Breaks dna_gyrase->dna_damage inhibition leads to separation Separate Daughter Chromosomes topo_iv->separation enables topo_iv->dna_damage inhibition leads to dna_replication DNA Replication & Transcription supercoiling->dna_replication separation->dna_replication cell_death Bacterial Cell Death dna_damage->cell_death causes

This compound's mechanism of action via enzyme inhibition.

Experimental Protocols

The following protocols are synthesized from validated methods for the analysis and handling of this compound in a laboratory setting.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the determination and quantification of this compound in bulk form and pharmaceutical preparations.[12][13]

Objective: To quantify this compound concentration.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 column (e.g., Kromasil C-18, 250 x 4.6 mm, 5 µm)[12]

  • HPLC-grade methanol

  • Phosphate buffer (pH 4.0)[12]

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm membrane filter

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and phosphate buffer (pH 4.0), often in a 50:50 (v/v) ratio.[12] Filter the mobile phase through a 0.45 µm filter and degas using sonication before use.[13]

  • Standard Solution Preparation: Accurately weigh a quantity of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution (e.g., 100 µg/mL).[13] From the stock solution, prepare a series of working standard solutions with concentrations ranging from approximately 5-25 µg/mL.[12]

  • Sample Preparation: If analyzing a formulation, dilute it with the mobile phase to obtain a theoretical concentration within the linearity range of the standard curve.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)[12]

    • Mobile Phase: Methanol : Phosphate Buffer pH 4 (50:50 v/v)[12]

    • Flow Rate: 1.0 mL/min[12]

    • Column Temperature: 30°C[12]

    • Detection Wavelength: 249 nm[12][13]

    • Injection Volume: Typically 10-20 µL

  • Analysis: Inject the standard solutions to establish a calibration curve. Then, inject the sample solutions. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing mobile_phase 1. Prepare Mobile Phase (Methanol:Buffer) standards 2. Prepare Standard Solutions (5-25 µg/mL) mobile_phase->standards samples 3. Prepare Sample Solutions standards->samples hplc_setup 4. Equilibrate HPLC System (C18 Column, 1 mL/min) samples->hplc_setup injection 5. Inject Standards & Samples hplc_setup->injection detection 6. UV Detection at 249 nm injection->detection chromatogram 7. Obtain Chromatograms detection->chromatogram calibration 8. Generate Calibration Curve chromatogram->calibration quantification 9. Quantify Sample Concentration calibration->quantification

A typical workflow for the RP-HPLC analysis of this compound.
UV-Vis Spectrophotometry

A simple and rapid method for the estimation of this compound Mesylate.

Objective: To determine the concentration of this compound Mesylate.

Instrumentation & Materials:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes

  • 0.1N Hydrochloric Acid (HCl)[10][11]

  • This compound Mesylate reference standard

  • Volumetric flasks and pipettes

Methodology:

  • Solvent: Use 0.1N HCl as the solvent.[10][11]

  • Standard Solution Preparation: Prepare a stock solution of this compound Mesylate in 0.1N HCl. From this, create a series of dilutions to achieve concentrations in the linear range of 2-12 µg/mL.[10][11]

  • Wavelength Scan: Scan a standard solution across the UV range to determine the maximum absorbance wavelength (λmax), which is approximately 247 nm.[10][11]

  • Measurement: Measure the absorbance of all standard solutions at the λmax (247 nm) against a 0.1N HCl blank.

  • Calibration Curve: Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear (R² ≈ 0.99).[10][11]

  • Sample Analysis: Prepare the sample in 0.1N HCl, ensuring the final concentration falls within the calibrated range. Measure its absorbance and determine the concentration from the calibration curve.

Recrystallization for Salt/Polymorph Preparation

Different crystalline forms of this compound Mesylate can be obtained through recrystallization from various solvents, which is critical for studies on solubility, stability, and bioavailability.[15]

Objective: To prepare different crystalline forms of this compound Mesylate.

Materials:

  • This compound Mesylate

  • Solvents (e.g., Ethanol, Acetonitrile with water, Acetone with water)[15]

  • Heating plate/water bath

  • Crystallization dish

  • Filtration apparatus

Methodology (Example for Anhydrous Form 1a):

  • Dissolve this compound Mesylate (e.g., 0.03 g) in 10 mL of ethanol under gentle warming to ensure complete dissolution.[15]

  • Allow the solution to cool slowly to room temperature.

  • Let the solution stand undisturbed for several hours (e.g., 3 hours).[15]

  • Colorless plate-like crystals of the anhydrous form should form.[15]

  • Collect the crystals by filtration and dry them appropriately.

  • Note: Using different solvents or solvent systems (e.g., acetonitrile/water or acetone/water) will yield different hydrated forms.[15]

pazufloxacin_forms cluster_forms Crystalline Forms This compound This compound (Base) salt This compound Mesylate (Salt) This compound->salt acid Methanesulfonic Acid acid->salt + anhydrous Anhydrous Polymorphs (from Ethanol) salt->anhydrous exists as dihydrate Dihydrate (from Acetonitrile/Water) salt->dihydrate exists as hydrate Hydrate (from Acetone/Water) salt->hydrate exists as dihydrate->anhydrous Heating hydrate->anhydrous Heating

References

A Technical Review of the Clinical Applications of Pazufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Pazufloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including some drug-resistant strains.[1] Developed in Japan, it is utilized clinically for a range of severe and complicated infections.[2] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, clinical efficacy across various applications, safety profile, and the methodologies of key clinical investigations. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and visualizing complex processes through diagrams to facilitate a deeper understanding of its therapeutic role.

Introduction to this compound

This compound Mesilate, marketed under trade names such as Pasil and Pzfx, is a synthetic quinolone antimicrobial agent.[2] It is primarily administered intravenously, making it suitable for hospitalized patients with serious infections requiring immediate intervention.[2] Its clinical indications include respiratory tract infections, urinary tract infections, intra-abdominal infections, and secondary infections in wounds.[1][2] The drug exhibits potent bactericidal activity against a wide array of pathogens, including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus.[2]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[2] By binding to and stabilizing a cleavage complex of the enzyme and DNA, this compound induces double-strand breaks in the bacterial chromosome.[2] This action halts DNA synthesis and cell division, ultimately leading to bacterial cell death.[2] The dual-targeting mechanism enhances its antibacterial potency and may help in mitigating the development of resistance.[2][4]

Mechanism of Action of this compound cluster_drug This compound cluster_bacterium Bacterial Cell PZFX This compound DNA_Gyrase DNA Gyrase PZFX->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV PZFX->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

This compound's dual inhibition of key bacterial enzymes.

Clinical Applications and Efficacy

This compound has been evaluated in numerous clinical trials for various bacterial infections. Its efficacy is often compared to other broad-spectrum antibiotics.

Respiratory Tract Infections

This compound is effective in treating moderate to severe acute bacterial respiratory infections, such as pneumonia and lung abscess.[1][5]

Table 1: Efficacy of this compound vs. Levofloxacin in Acute Respiratory Infections

Study Group N Clinical Cure Rate Clinical Effective Rate Bacterial Clearance Rate Reference
This compound 68 52.9% - 57.1% 86.7% - 93.7% 92.5% [5]
Levofloxacin 66 57.6% - 61.3% 87.9% - 93.6% 94.3% [5]
This compound 120 77.50% 98.33% 96.97% [6]

| Levofloxacin | 120 | 74.17% | 96.67% | 95.70% |[6] |

Data from multicenter randomized controlled trials. No statistically significant differences were found between the two groups in these studies.

Urinary Tract Infections (UTIs)

This compound is also indicated for complicated UTIs like pyelonephritis and cystitis.[3][7]

Table 2: Efficacy of this compound vs. Levofloxacin in Acute Bacterial UTIs

Study Group Overall Efficacy (Respiratory & UTI) Bacterial Clearance Rate (UTI) Reference
This compound 93.5% 94.1% [4]

| Levofloxacin | 89.6% | 89.7% |[4] |

Intra-abdominal Infections

The drug is used for various intra-abdominal infections, including peritonitis, liver abscess, and cholecystitis.[1][8]

Ophthalmic Infections

Recent studies have explored the use of ophthalmic solutions of this compound for bacterial conjunctivitis, demonstrating comparable efficacy to other fluoroquinolones like moxifloxacin and gatifloxacin.[9]

Table 3: Efficacy of this compound Ophthalmic Solution in Bacterial Conjunctivitis

Treatment Group (0.6% this compound) N Bacterial Eradication Clinical Remission Reference
Twice a day (BID) 90 79% 89% [9]
Three times a day (TID) 76 84% 98% [9]
Four times a day (QID) 68 84% 92% [9]
Moxifloxacin 0.5% (TID) 82 80% 91% [9]

| Gatifloxacin 0.5% (TID) | 72 | 82% | 92% |[9] |

Safety and Tolerability Profile

This compound is generally well-tolerated.[2] The most commonly reported adverse reactions are gastrointestinal and nervous system effects.

Table 4: Incidence of Adverse Reactions with this compound

Adverse Reaction Incidence Rate Notes References
Gastrointestinal
Nausea, Vomiting, Diarrhea Common Generally mild to moderate. [3][5][7]
Administration Site
Injection Site Pain, Phlebitis Common Can be minimized by slow infusion over 30-60 minutes. [3][7][8]
Nervous System
Headache, Dizziness Reported [7]
Convulsions Rare Caution advised in patients with epilepsy or convulsive disorders. [3][7]
Hypersensitivity
Rashes, Itching Reported Discontinue if hypersensitivity occurs. [3][7]
Comparative Trials
vs. Levofloxacin 16.2% No significant difference (Levofloxacin: 16.7%). [5]
vs. Levofloxacin 4.03% - 4.88% No significant difference (Levofloxacin: 2.42% - 7.44%). [4][6]

| vs. Ceftazidime (CAZ) | 6.8% | No significant difference (CAZ: 11.3%). |[10] |

Pharmacokinetics

This compound is administered intravenously and is widely distributed throughout the body.[3][11]

Table 5: Pharmacokinetic Parameters of this compound

Parameter Value Reference
Time to Peak Plasma Concentration (Tmax) ~30 minutes [3][11]
Terminal Elimination Half-life 1.65 - 1.88 hours [3][11]
Distribution Widely distributed in phlegm, lungs, biliary tract, pleural fluid, genital organs, and cerebrospinal fluid. [3][11]

| Excretion | Primarily via urine (89.5% - 93.8% as unchanged drug). |[3][11] |

Key Experimental Protocols

The clinical efficacy of this compound has been established through numerous multicenter, randomized, and controlled trials. A generalized workflow for these trials is outlined below.

Generalized Clinical Trial Workflow for this compound cluster_setup Phase 1: Screening & Enrollment cluster_intervention Phase 2: Treatment cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessment (Clinical & Bacteriological) Consent->Baseline Randomization Randomization Baseline->Randomization PZFX_Arm This compound Arm (e.g., 500mg IV bid) Randomization->PZFX_Arm Control_Arm Control Arm (e.g., Levofloxacin IV bid) Randomization->Control_Arm FollowUp Follow-up Assessments (e.g., Day 7-14) PZFX_Arm->FollowUp Control_Arm->FollowUp Efficacy Efficacy Analysis (Cure & Eradication Rates) FollowUp->Efficacy Safety Safety Analysis (Adverse Events) FollowUp->Safety

References

Pazufloxacin: A Technical Whitepaper on its Therapeutic Potential for Specific Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pazufloxacin, a synthetic fluoroquinolone antibiotic, demonstrates potent bactericidal activity against a wide range of clinically significant pathogens. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic/pharmacodynamic (PK/PD) profile, and clinical efficacy in targeted infections. Detailed experimental protocols for key preclinical and clinical evaluation methods are provided, alongside structured data summaries and graphical representations of its molecular action and experimental application. This guide is intended to serve as a core resource for researchers and professionals involved in the study and development of antimicrobial agents.

Mechanism of Action

This compound is a member of the fluoroquinolone class of antibiotics and exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and repair.[1][2] Like other fluoroquinolones, its primary targets are DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3]

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the principal target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription. This compound binds to the enzyme-DNA complex, trapping the gyrase in a state where it has cleaved the DNA but cannot reseal the break.[3]

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is essential for decatenating (separating) newly replicated daughter chromosomes. By inhibiting topoisomerase IV, this compound prevents the segregation of chromosomal DNA into daughter cells, thereby halting cell division.[3]

The dual inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, which triggers the bacterial SOS response and ultimately results in rapid cell death.[1][2][4]

cluster_0 Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Segregation Chromosome Segregation Topo_IV->Segregation Enables Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Mechanism of action of this compound.

In Vitro Antimicrobial Activity

This compound exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including several multidrug-resistant strains.[3][5] Its activity is particularly noted against common pathogens implicated in respiratory, urinary tract, and intra-abdominal infections.

Table 1: In Vitro Activity of this compound Against Key Clinical Isolates

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae--≤0.12 - 1[6][7]
Staphylococcus aureus (MSSA)-0.12 - 0.250.25 - 3.13[6][7]
Staphylococcus aureus (MRSA)->100>100[6]
Haemophilus influenzae-≤0.06≤0.06[6]
Moraxella catarrhalis-≤0.06≤0.06[6]
Escherichia coli-0.05 - 0.250.1 - 12.5[6]
Klebsiella pneumoniae-0.120.5[6]
Pseudomonas aeruginosa-18 - 50[6][7]
Enterobacter cloacae-0.252[6]
Legionella spp.76-0.032[8]

Note: MIC values can vary based on testing methodology and geographical location of isolates.

Pharmacokinetics and Pharmacodynamics

The clinical efficacy of this compound is closely linked to its pharmacokinetic and pharmacodynamic properties. It is administered intravenously, ensuring complete bioavailability.[5]

Table 2: Summary of Pharmacokinetic Parameters of this compound (500 mg IV Dose in Healthy Volunteers)

ParameterValueReference
Cmax (Peak Plasma Concentration)13.71 ± 1.81 mg/L[9]
Tmax (Time to Peak Concentration)0.47 ± 0.09 h[9]
AUC₀₋ₜ (Area Under the Curve)24.60 ± 4.15 mg·h/L[9]
t₁/₂ (Elimination Half-life)1.46 ± 0.64 h[9]
Vd (Volume of Distribution)0.17 ± 0.03 L/kg[9]
CL (Clearance)0.09 ± 0.04 L/h/kg[9]

This compound exhibits concentration-dependent killing, and its efficacy is best predicted by the ratio of the 24-hour area under the free drug concentration-time curve to the minimum inhibitory concentration (fAUC₂₄/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).[10]

cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) cluster_outcome Therapeutic Outcome Dose IV Administration (e.g., 500 mg) Plasma Plasma Concentration (Cmax, AUC) Dose->Plasma Absorption Tissue Infection Site Concentration Plasma->Tissue Distribution Excretion Renal Excretion Plasma->Excretion Elimination (t½) PKPD_Ratio PK/PD Indices fAUC₂₄/MIC > 100 fCmax/MIC > 8-10 Plasma->PKPD_Ratio MIC Bacterial Susceptibility (MIC) MIC->PKPD_Ratio Efficacy Clinical & Bacteriological Efficacy PKPD_Ratio->Efficacy Predicts A 1. Render Mice Neutropenic B 2. Induce Thigh Infection (e.g., P. aeruginosa) A->B C 3. Initiate this compound Therapy (Subcutaneous, varying doses/intervals) B->C D 4. Euthanize Mice at 24h C->D E 5. Excise & Homogenize Thighs D->E F 6. Quantify Bacterial Load (Serial Dilution & Plating, CFU/thigh) E->F G 7. PK/PD Analysis (Correlate fAUC₂₄/MIC with CFU change) F->G H Determine Efficacy Targets G->H

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Pazufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to Pazufloxacin, a synthetic fluoroquinolone antibiotic. The following methodologies are based on established standards for antimicrobial susceptibility testing.

Introduction

This compound is a broad-spectrum fluoroquinolone antibacterial agent. It exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. By targeting both enzymes, this compound effectively induces double-strand breaks in bacterial DNA, leading to cell death. Understanding the in vitro activity of this compound against clinically relevant bacterial isolates is crucial for its development and appropriate clinical use.

Mechanism of Action and Resistance

This compound, like other fluoroquinolones, targets the bacterial DNA replication process. The primary mechanism of action involves the inhibition of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. Resistance to fluoroquinolones can emerge through several mechanisms, primarily through mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations reduce the binding affinity of the drug to its target enzymes. Another significant resistance mechanism is the active efflux of the drug from the bacterial cell by efflux pumps, which reduces the intracellular concentration of the antibiotic.

cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Pazufloxacin_ext This compound (extracellular) Porin Porin Channel Pazufloxacin_ext->Porin entry Pazufloxacin_int This compound (intracellular) Porin->Pazufloxacin_int DNA_Gyrase DNA Gyrase (GyrA, GyrB) Pazufloxacin_int->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (ParC, ParE) Pazufloxacin_int->Topo_IV inhibits Efflux_Pump Efflux Pump Pazufloxacin_int->Efflux_Pump expelled by DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death inhibition leads to Target_Mutation Target Site Mutation (gyrA, parC) Target_Mutation->DNA_Gyrase alters Target_Mutation->Topo_IV alters Efflux_Pump->Pazufloxacin_ext

This compound's mechanism of action and resistance pathways.

In Vitro Susceptibility Testing Methods

Standardized methods for in vitro susceptibility testing of this compound include broth microdilution, agar dilution, and disk diffusion. These methods are performed in accordance with guidelines from standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). As this compound is primarily used in Japan, interpretive criteria from the Japanese Society of Chemotherapy (JSC) are of particular relevance.[1]

Note: Official MIC and zone diameter breakpoints for this compound have not been established by CLSI or EUCAST. The interpretive criteria provided in this document are based on data from Japanese clinical studies and should be used for research purposes.

Quality Control (QC)

QC testing must be performed with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results. Standard ATCC® quality control strains should be used. While specific QC ranges for this compound are not published by CLSI or EUCAST, laboratories should establish their own internal QC ranges based on the methodologies described below.

Recommended QC Strains:

  • Escherichia coli ATCC® 25922™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Staphylococcus aureus subsp. aureus ATCC® 29213™

Experimental Protocols

cluster_prep Preparation cluster_methods Susceptibility Testing Methods Pazufloxacin_Stock Prepare this compound Stock Solution Broth_Micro Broth Microdilution Pazufloxacin_Stock->Broth_Micro Agar_Dilution Agar Dilution Pazufloxacin_Stock->Agar_Dilution Disk_Diffusion Disk Diffusion Pazufloxacin_Stock->Disk_Diffusion Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Broth_Micro Inoculum_Prep->Agar_Dilution Inoculum_Prep->Disk_Diffusion Media_Prep Prepare Appropriate Test Medium Media_Prep->Broth_Micro Media_Prep->Agar_Dilution Media_Prep->Disk_Diffusion Incubation Incubate at 35±2°C for 16-20 hours Broth_Micro->Incubation Agar_Dilution->Incubation Disk_Diffusion->Incubation Results Read and Interpret Results (MIC/Zone Diameter) Incubation->Results

General workflow for in vitro susceptibility testing.
Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in log phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Pipettes and sterile tips

Protocol:

  • Prepare this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB in the microtiter plate to achieve a range of concentrations (e.g., 0.008 to 128 µg/mL).

  • Prepare Inoculum: Select 3-5 isolated colonies of the test organism and suspend in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Agar Dilution Method

This method also determines the MIC of this compound by incorporating the antibiotic into an agar medium.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in log phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Inoculum replicating device (optional)

Protocol:

  • Prepare this compound-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Also, prepare a drug-free control plate.

  • Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension (approximately 10⁴ CFU per spot).

  • Incubation: Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound on the agar plate that inhibits the visible growth of the test organism.

Disk Diffusion Method

This method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • This compound disks (e.g., 5 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial culture in log phase

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Sterile forceps or disk dispenser

Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum as described for the broth microdilution method.

  • Inoculate Plate: Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Apply Disks: Aseptically apply the this compound disk to the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.

Data Presentation

The following tables summarize the available MIC data for this compound against various Gram-positive and Gram-negative bacteria from Japanese clinical studies.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

Bacterial SpeciesNMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)--0.2
Staphylococcus aureus (MRSA)-->100
Streptococcus pneumoniae--1.56
Enterococcus faecalis--6.25

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

Bacterial SpeciesNMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli--12.5
Klebsiella pneumoniae--0.2
Pseudomonas aeruginosa-0.550
Haemophilus influenzae--≤0.06
Moraxella catarrhalis--≤0.06

Note: The data presented is compiled from various Japanese surveillance studies and should be considered for research and informational purposes. These are not official breakpoints from a standards organization.[1][2]

Disclaimer

The protocols and data provided in these application notes are for research and developmental purposes only. It is essential to adhere to the latest guidelines from relevant standards organizations (e.g., CLSI, EUCAST, JSC) for clinical diagnostic applications. Laboratories should validate these methods for their specific use.

References

Application Notes and Protocols for Pazufloxacin Dosage and Administration in Animal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pazufloxacin, a fluoroquinolone antibiotic, demonstrates potent bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1][2] This mechanism disrupts DNA synthesis, leading to bacterial cell death.[1] These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for this compound in various preclinical animal infection models, designed for researchers and drug development professionals. This compound is effective against a broad spectrum of Gram-negative and some Gram-positive bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Legionella species.[1][3][4][5]

Application Notes

This compound has been evaluated in several animal infection models to determine its pharmacokinetic (PK) and pharmacodynamic (PD) properties, which are crucial for establishing effective dosing regimens.

  • Murine Thigh Infection Model: This model is extensively used to evaluate the efficacy of antibiotics against localized bacterial infections. In a study involving neutropenic mice with Pseudomonas aeruginosa thigh infections, this compound administered subcutaneously demonstrated concentration-dependent activity.[3] The therapeutic efficacy was most strongly correlated with the ratio of the area under the free concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free concentration to the MIC (fCmax/MIC).[3]

  • Systemic Infection Models: The efficacy of this compound has been demonstrated in systemic infection models in mice, including those treated with cyclophosphamide to induce a compromised immune state.[4] These models are critical for assessing an antibiotic's ability to combat bloodstream infections.

  • Other Localized Infection Models: In rats, this compound has shown therapeutic activity in a carboxymethyl cellulose (CMC) pouch infection model and a bladder calculus infection model, indicating its potential for treating localized soft tissue and urinary tract infections.[4]

  • Comparative Pharmacokinetics: Studies in mice and rats have compared the pharmacokinetics of this compound to other antibiotics like ciprofloxacin and ceftazidime. Following intravenous administration, this compound showed higher serum levels than ciprofloxacin but lower than ceftazidime.[6] Its half-life was longer than ceftazidime but shorter than ciprofloxacin.[6]

  • Large Animal Models: The pharmacokinetics of this compound have also been studied in larger animals, such as buffalo calves. A single subcutaneous dose of 5 mg/kg was found to be potentially effective against bacteria with a Minimum Inhibitory Concentration (MIC) of ≤ 0.05 µg/ml.[7][8]

Data Presentation

Table 1: Summary of this compound Dosage and Administration in Animal Infection Models

Animal ModelPathogenDosageAdministration RouteKey FindingsReference
Neutropenic MicePseudomonas aeruginosa2.5, 10, 40 mg/kgSubcutaneous (SC)Efficacy correlated with fAUC24/MIC and fCmax/MIC.[3]
MiceS. aureus, P. aeruginosaNot specifiedNot specifiedSuperior therapeutic activity in systemic infection models.[4]
RatsS. aureus, P. aeruginosaNot specifiedIntravenous (IV), Oral (p.o.), Subcutaneous (SC)IV administration showed the most excellent therapeutic effect in an intraperitoneal infection model.[4]
Mice and RatsNot applicable10 mg/kgIntravenous (IV)Serum levels were higher than ciprofloxacin and lower than ceftazidime 5 minutes post-injection.[6]
Buffalo CalvesNot applicable5 mg/kgSubcutaneous (SC)Likely effective against bacterial isolates with MIC ≤ 0.05 µg/ml.[7][8]

Table 2: Pharmacokinetic Parameters of this compound in Animal Models

Animal ModelDosageRouteCmax (µg/mL)AUC (µg·h/mL)Elimination Half-life (h)Volume of Distribution (L/kg)
Neutropenic Mice2.5 mg/kgSC0.631.35 (AUC₀₋∞)Not specified0.84
Neutropenic Mice10 mg/kgSCNot specifiedNot specifiedNot specified0.84
Neutropenic Mice40 mg/kgSC10.0321.6 (AUC₀₋∞)Not specified0.84
Buffalo Calves5 mg/kgSC1.12 ± 0.05Not specified3.01 ± 0.182.96 ± 0.20
Rats10 mg/kgIV10.0 (at 5 min)Not specifiedLonger than CAZ, shorter than CPFXNot specified

Cmax: Maximum serum concentration; AUC: Area under the concentration-time curve; CAZ: Ceftazidime; CPFX: Ciprofloxacin.

Table 3: Pharmacodynamic Target Values for this compound against P. aeruginosa in Murine Thigh Infection Model [3][9]

Efficacy EndpointfAUC24/MICfCmax/MIC
Bacteriostatic Effect 46.15.5
1-log10 Bacterial Kill 63.87.1
2-log10 Bacterial Kill 100.810.8

Experimental Protocols

Protocol 1: Murine Thigh Infection Model for P. aeruginosa

This protocol is based on the methodology for studying the concentration-dependent activity of this compound.[3]

1. Animal Model Preparation:

  • Use specific-pathogen-free mice (e.g., ICR strain), typically 6-8 weeks old.
  • Induce neutropenia by administering cyclophosphamide intraperitoneally (IP). A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice susceptible to infection.

2. Infection Procedure:

  • Culture P. aeruginosa (e.g., ATCC 27853) in an appropriate broth (e.g., Mueller-Hinton) to the mid-logarithmic phase.
  • Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10^7 CFU/mL).
  • Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of each mouse.

3. Drug Administration:

  • Two hours post-infection, administer this compound at various doses (e.g., 2.5, 10, 40 mg/kg) via a single subcutaneous injection.[3] A control group should receive a vehicle (e.g., sterile saline).

4. Efficacy Assessment:

  • At 24 hours post-treatment, euthanize the mice.
  • Aseptically remove the entire thigh muscle.
  • Homogenize the muscle tissue in sterile saline.
  • Perform serial dilutions of the homogenate and plate on agar (e.g., Tryptic Soy Agar) to determine the number of viable bacteria (CFU/thigh).
  • The antibacterial effect is calculated as the change in bacterial count (log10 CFU/thigh) compared to the initial bacterial count at the start of treatment.

5. Pharmacokinetic Analysis:

  • In a parallel group of infected mice, administer the same doses of this compound.
  • Collect blood samples via cardiac puncture or retro-orbital sinus at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8 hours) after drug administration.
  • Process the blood to obtain serum and store it at -80°C until analysis.
  • Determine this compound concentrations in the serum using High-Performance Liquid Chromatography (HPLC).[3]
  • Use the serum concentration data to calculate PK parameters such as Cmax, AUC, and half-life.

Protocol 2: Pharmacokinetic Study in Buffalo Calves

This protocol is adapted from a study on this compound pharmacokinetics in buffalo calves.[7][8]

1. Animal Subjects:

  • Use healthy male buffalo calves, ensuring they are clinically sound and free from antimicrobial treatment for at least two weeks prior to the study.
  • House the animals under standard conditions with ad libitum access to food and water.

2. Drug Administration:

  • Administer a single dose of this compound (5 mg/kg body weight) via the subcutaneous route into the neck region.[7][8]

3. Sample Collection:

  • Collect blood samples from the jugular vein into heparinized tubes at baseline (0 hours) and at various time points post-administration (e.g., 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, 16, 24 hours).
  • Centrifuge the blood samples to separate the plasma and store at -20°C until analysis.
  • Collect urine samples over a 24-hour period to determine the extent of renal excretion.[7]

4. Sample Analysis:

  • Measure the concentration of this compound in plasma and urine samples using a validated HPLC method.

5. Data Analysis:

  • Analyze the plasma concentration-time data using a compartmental or non-compartmental pharmacokinetic model to determine parameters such as absorption and elimination half-life, peak plasma concentration (Cmax), time to peak concentration (Tmax), volume of distribution (Vd), and total body clearance (ClB).[7][8]
  • Calculate the percentage of the administered dose excreted in the urine over 24 hours.[7]

Visualizations

Mechanism of Action

pazufloxacin_mechanism cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV This compound->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Enables Cell_Death Cell Death DNA_Gyrase->Cell_Death label_inhibition Inhibition leads to DNA strand breaks Topo_IV->Replication Enables Topo_IV->Cell_Death DNA Bacterial DNA Replication->DNA label_inhibition->Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow: Murine Thigh Infection Model

murine_thigh_infection_workflow cluster_endpoints 24h Post-Treatment cluster_pd Pharmacodynamics (PD) cluster_pk Pharmacokinetics (PK) start Start neutropenia Induce Neutropenia in Mice (Cyclophosphamide IP) start->neutropenia infection Infect Thigh Muscle with P. aeruginosa neutropenia->infection treatment Administer this compound (Subcutaneous) infection->treatment euthanasia Euthanize Mice treatment->euthanasia thigh_excision Excise Thigh Muscle euthanasia->thigh_excision blood_collection Collect Blood Samples (Multiple Timepoints) euthanasia->blood_collection homogenize Homogenize Tissue thigh_excision->homogenize cfu_count Plate for CFU Count homogenize->cfu_count pd_analysis Analyze Bacterial Load cfu_count->pd_analysis end End pd_analysis->end serum_separation Separate Serum blood_collection->serum_separation hplc Analyze Drug Conc. (HPLC) serum_separation->hplc pk_analysis Calculate PK Parameters hplc->pk_analysis pk_analysis->end

Caption: Workflow for the murine thigh infection model.

Logical Relationship: PK/PD Parameter Integration

pk_pd_integration pk_data Pharmacokinetic Data (Serum Concentration vs. Time) pk_pd_indices Calculate PK/PD Indices pk_data->pk_pd_indices mic_data Microbiological Data (Minimum Inhibitory Concentration - MIC) mic_data->pk_pd_indices fAUC24_MIC fAUC24 / MIC pk_pd_indices->fAUC24_MIC fCmax_MIC fCmax / MIC pk_pd_indices->fCmax_MIC efficacy Correlate with Antibacterial Efficacy (Bacterial Kill) fAUC24_MIC->efficacy fCmax_MIC->efficacy dosage Optimize Dosing Regimen efficacy->dosage

Caption: Integration of PK and PD data to optimize dosage.

References

Application of Pazufloxacin in treating respiratory tract infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview

Pazufloxacin is a potent, broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1] It is indicated for the treatment of various bacterial infections, with notable efficacy in moderate to severe respiratory tract infections such as community-acquired pneumonia (CAP), chronic respiratory tract infections, and lung abscesses.[1][2] Administered intravenously, this compound offers a valuable therapeutic option for hospitalized patients.[3] Its mechanism of action involves the inhibition of essential bacterial enzymes, leading to bactericidal effects.[4][5]

Mechanism of Action

This compound exerts its bactericidal activity by targeting and inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5]

  • DNA Gyrase Inhibition : In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription. Inhibition of DNA gyrase prevents these processes, leading to breaks in the DNA and cell death.[5]

  • Topoisomerase IV Inhibition : In many Gram-positive bacteria, the main target is topoisomerase IV. This enzyme is essential for the separation of interlinked daughter chromosomes following DNA replication. By inhibiting topoisomerase IV, this compound prevents bacterial cell division, ultimately causing cell death.[5]

This dual-targeting mechanism contributes to this compound's broad spectrum of activity and may help in mitigating the development of bacterial resistance.[5]

Pazufloxacin_Mechanism_of_Action cluster_cell Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Gram-Negative Target) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) This compound->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Segregation Chromosome Segregation Topo_IV->Segregation Death DNA Damage & Cell Death Replication->Death Segregation->Death

Caption: Mechanism of Action of this compound.

Quantitative Data Summary

Clinical Efficacy in Respiratory Tract Infections

Clinical trials have demonstrated that this compound is as effective as other broad-spectrum antibiotics, such as levofloxacin and ceftazidime, in treating respiratory tract infections.

Study Drug/Dosage Comparator/Dosage Indication Clinical Efficacy Rate Cure Rate Bacterial Clearance Rate
Zheng L, et al. (2007)[6]Pazufloxacin500 mg, b.i.d.Levofloxacin300 mg, b.i.d.Acute Respiratory Infections86.7% (FAS)93.7% (PPS)52.9% (FAS)57.1% (PPS)92.5%
87.9% (FAS)93.6% (PPS)57.6% (FAS)61.3% (PPS)94.3%
Anonymous (2025)[7]Pazufloxacin500 mg, b.i.d.Levofloxacin200 mg, b.i.d.Acute Respiratory & Urinary Tract Infections98.33% 77.50% 96.97%
96.67%74.17%95.70%
Anonymous (2025)[2]This compound mesilate500 mg, b.i.d.Ceftazidime1,000 mg, b.i.d.Chronic Respiratory Tract Infections93.2% N/AN/A
91.5%N/AN/A

FAS: Full Analysis Set; PPS: Per-Protocol Set; N/A: Not Available

Safety and Tolerability

This compound is generally well-tolerated. Adverse reactions are typically mild and comparable in frequency to other fluoroquinolones.

Study This compound Group Comparator Group Common Adverse Reactions
Zheng L, et al. (2007)[6]16.2%16.7% (Levofloxacin)Local stimulation, nausea, diarrhea
Anonymous (2025)[7]4.03%2.42% (Levofloxacin)Not specified
Anonymous (2025)[2]5.5%7.8% (Ceftazidime)Not specified
In Vitro Antimicrobial Activity

This compound demonstrates potent in vitro activity against a broad range of respiratory pathogens. While specific MIC₅₀/MIC₉₀ data for this compound against S. pneumoniae and H. influenzae were not available in the searched literature, data against Legionella and comparative data for other fluoroquinolones are presented for context.

Organism Antibiotic MIC₅₀ (μg/mL) MIC₉₀ (μg/mL) Reference
Legionella spp. (76 strains)This compound N/A0.032 [4]
TosufloxacinN/A0.016[4]
LevofloxacinN/A0.032[4]
CiprofloxacinN/A0.032[4]
Streptococcus pneumoniaeCiprofloxacin1.02.0
Ofloxacin1.02.0
LevofloxacinN/AN/A[4]
Haemophilus influenzaeCiprofloxacinN/AN/A
OfloxacinN/AN/A[6]

MIC₅₀: Minimum inhibitory concentration for 50% of isolates; MIC₉₀: Minimum inhibitory concentration for 90% of isolates; N/A: Not Available in cited sources.

Experimental Protocols

Protocol: Multicenter, Randomized Controlled Trial for Efficacy and Safety

This protocol is a representative model based on methodologies from comparative clinical trials of this compound for respiratory infections.[6][7]

Objective: To evaluate the clinical efficacy and safety of intravenous this compound compared to a standard-of-care intravenous antibiotic in adult patients with moderate to severe community-acquired pneumonia (CAP).

1. Study Design:

  • A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.

2. Patient Population:

  • Inclusion Criteria:

    • Adults aged 18 years or older.

    • Clinical diagnosis of CAP (e.g., new infiltrate on chest X-ray plus symptoms like fever, cough, purulent sputum, and leukocytosis).

    • Hospitalized for treatment.

    • Informed consent obtained.

  • Exclusion Criteria:

    • Known hypersensitivity to fluoroquinolones.

    • Severe renal impairment (Creatinine Clearance < 30 mL/min).[1]

    • History of seizure disorders.[1]

    • Pregnancy or lactation.[4]

    • Use of other systemic antibiotics within 72 hours prior to enrollment.

3. Randomization and Blinding:

  • Eligible patients are centrally randomized in a 1:1 ratio to either the this compound group or the comparator group.

  • The study drug and comparator are prepared by an unblinded pharmacist to appear identical, ensuring blinding of patients, investigators, and site staff.

4. Treatment Regimen:

  • This compound Arm: 500 mg this compound administered via intravenous infusion over 30-60 minutes, twice daily (q12h).[1]

  • Comparator Arm: e.g., 500 mg Levofloxacin administered via intravenous infusion, once daily (q24h).

  • Duration: Treatment for 7 to 14 days, based on clinical response.[7]

5. Assessments:

  • Baseline: Demographics, medical history, physical examination, chest X-ray, and collection of respiratory and blood samples for culture.

  • During Treatment (Daily): Vital signs, clinical symptoms, and monitoring for adverse events.

  • End of Treatment (EOT) Visit: Clinical assessment (cure, improvement, failure), bacteriological assessment (eradication, persistence), repeat chest X-ray, and safety labs.

  • Test of Cure (TOC) Visit (7-14 days post-treatment): Final clinical and bacteriological outcome assessment.

6. Endpoints:

  • Primary Efficacy Endpoint: Clinical response rate at the TOC visit in the Per-Protocol (PP) and Intent-to-Treat (ITT) populations.

  • Secondary Efficacy Endpoints: Bacteriological eradication rate at TOC, time to defervescence, length of hospital stay.

  • Safety Endpoint: Incidence and severity of treatment-emergent adverse events (TEAEs).

Clinical_Trial_Workflow cluster_flow Clinical Trial Workflow for this compound in CAP Screen Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screen->Consent Randomize Randomization (1:1) Consent->Randomize ArmA Group A: this compound 500mg IV b.i.d. Randomize->ArmA ArmB Group B: Comparator (e.g., Levofloxacin) Randomize->ArmB Treatment Treatment Period (7-14 Days) ArmA->Treatment ArmB->Treatment Assessments Daily Clinical & Safety Assessments Treatment->Assessments EOT End of Treatment (EOT) Assessment Treatment->EOT TOC Test of Cure (TOC) Assessment (Post-Treatment) EOT->TOC Analysis Data Analysis (Efficacy & Safety) TOC->Analysis

Caption: Workflow for a randomized controlled trial.
Protocol: In Vitro Susceptibility Testing (Broth Microdilution MIC)

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound against respiratory bacterial isolates.

Objective: To determine the MIC of this compound against clinical isolates of Streptococcus pneumoniae and Haemophilus influenzae.

1. Materials:

  • This compound analytical powder.

  • 96-well U-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • For S. pneumoniae: CAMHB supplemented with 2.5-5% lysed horse blood.

  • For H. influenzae: Haemophilus Test Medium (HTM).

  • Bacterial isolates and quality control strains (e.g., S. pneumoniae ATCC 49619, H. influenzae ATCC 49247).

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth.

2. Preparation of Antibiotic Stock:

  • Prepare a stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent and dilute further in the appropriate test medium.

3. Preparation of Inoculum:

  • Select 3-5 morphologically similar colonies from an 18-24 hour agar plate.

  • Suspend colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximates 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in the test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

4. Plate Preparation and Inoculation:

  • Dispense 50 µL of the appropriate sterile broth into all wells of a 96-well plate.

  • Add 50 µL of the 2x final concentration this compound solution to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 50 µL from column 10.

  • Column 11 serves as the growth control (no antibiotic). Column 12 serves as the sterility control (no bacteria).

  • Inoculate wells (columns 1-11) with 50 µL of the standardized bacterial inoculum. The final volume in each well is 100 µL.

5. Incubation:

  • Incubate plates at 35°C for 20-24 hours.

  • For S. pneumoniae, incubate in an atmosphere of 5% CO₂. For H. influenzae, incubate in ambient air.

6. Reading the MIC:

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth as observed with the naked eye.

MIC_Determination_Workflow cluster_mic Broth Microdilution MIC Protocol start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare & Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilutions in 96-Well Plate prep_stock->serial_dilute inoculate Inoculate Wells with Bacterial Suspension (~5x10^5 CFU/mL) prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate Plate (35°C, 20-24h) inoculate->incubate read_mic Read Plate & Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Dosage and Administration Protocol

This compound is for intravenous use only.

  • Recommended Adult Dosage: 500 mg administered as an intravenous infusion twice daily (q12h).[1]

  • Administration: The infusion should be administered over a period of 30 to 60 minutes.[1]

  • Duration of Therapy: The typical duration of treatment is 7 to 14 days, depending on the severity of the infection and the patient's clinical response.[6][7] The maximum recommended duration is 14 days.[4]

  • Dosage Adjustment in Renal Impairment: For patients with moderate-to-severe renal impairment, the dose should be reduced to 300 mg twice daily.[1][4]

References

Application Notes and Protocols for Pazufloxacin in Clinical Trials for Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of pazufloxacin in clinical trials for the treatment of urinary tract infections (UTIs), including complicated UTIs (cUTIs) and pyelonephritis. The information is compiled from a review of published clinical studies to guide researchers and drug development professionals in designing and evaluating future clinical trials.

Mechanism of Action

This compound is a fluoroquinolone antibiotic that exerts its bactericidal effect by inhibiting bacterial DNA synthesis. It targets two essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV. The inhibition of these enzymes leads to strand breaks in the bacterial DNA, ultimately resulting in bacterial cell death.

pazufloxacin_mechanism cluster_bacterium Bacterial Cell This compound This compound dna_gyrase DNA Gyrase This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Enables topoisomerase_iv->dna_replication Enables cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Mechanism of action of this compound.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy, safety, and pharmacokinetic data from various clinical trials of this compound in the treatment of UTIs.

Table 1: Efficacy of this compound in Urinary Tract Infections
StudyIndicationThis compound RegimenComparator RegimenClinical Efficacy (this compound)Clinical Efficacy (Comparator)Microbiological Efficacy (this compound)Microbiological Efficacy (Comparator)
Comparative Study vs. Ceftazidime[1]Complicated UTI500 mg IV b.i.d. for 5 days1000 mg IV b.i.d. for 5 days92.5% (99/107)87.4% (104/119)87.9% (174/198)90.7% (196/216)
Comparative Study vs. Levofloxacin[2]Acute UTI500 mg IV b.i.d. for 7-14 days200 mg IV b.i.d. for 7-14 days98.33%96.67%96.97%95.70%
Sequential Therapy Study[3]Pyelonephritis500 mg IV b.i.d. for ≥3 days, then oral fluoroquinoloneN/A81.0% (17/21)N/A81.0% (17/21)N/A
Dose-Finding StudyComplicated UTI600 mg/day or 1000 mg/dayN/A81.6% (600mg), 77.0% (1000mg)N/AN/AN/A
Comparative Study vs. Gatifloxacin[4]Acute bacterial infections300 mg IV b.i.d. for 7-10 days200 mg IV b.i.d. for 7-10 days94.06% (95/101)90.74% (98/108)94.62% (88/93)93.62% (88/94)
Table 2: Safety Profile of this compound in Urinary Tract Infection Trials
StudyThis compound Adverse Event RateComparator Adverse Event RateCommon Adverse Events Reported
Comparative Study vs. Ceftazidime[1]2.8% (4/145)3.3% (5/152)Not specified in detail
Comparative Study vs. Levofloxacin[2]4.03%2.42%Not specified in detail
Comparative Study vs. Gatifloxacin[4]7.69% (8/104)5.50% (6/109)Not specified in detail
General ProfileN/AN/AInjection site reactions (pain, erythema, swelling), diarrhea, nausea, vomiting, rashes.
Table 3: Pharmacokinetic Parameters of this compound
ParameterValueTissue/Fluid
Prostatic Tissue to Plasma Ratio (Cmax)0.82 - 0.99Prostate
Prostatic Tissue to Plasma Ratio (AUC)0.80 - 0.98Prostate
Terminal Elimination Half-life1.65 - 1.88 hoursPlasma
Excretion89.5% - 93.8% as unchanged drug in urineUrine

Experimental Protocols

The following protocols are representative of the methodologies used in clinical trials of this compound for UTIs.

Protocol 1: Patient Screening and Enrollment

patient_enrollment start Patient with Suspected UTI inclusion_criteria Inclusion Criteria Assessment - Age ≥ 18 years - Diagnosis of cUTI or Pyelonephritis - Presence of symptoms (e.g., fever, dysuria) - Pyuria (≥10 WBCs/HPF) - Bacteriuria (≥10^4 CFU/mL) start->inclusion_criteria exclusion_criteria Exclusion Criteria Assessment - Known hypersensitivity to fluoroquinolones - Pregnancy or lactation - Severe renal impairment - Concomitant use of prohibited medications inclusion_criteria->exclusion_criteria Meets Inclusion screen_fail Screen Failure inclusion_criteria->screen_fail Does Not Meet Inclusion informed_consent Informed Consent exclusion_criteria->informed_consent Meets Exclusion exclusion_criteria->screen_fail Does Not Meet Exclusion enrollment Enrollment in Trial informed_consent->enrollment

Caption: Patient screening and enrollment workflow.

1. Inclusion Criteria:

  • Adult patients (typically ≥18 years of age).

  • Clinical diagnosis of complicated UTI or acute pyelonephritis.

  • Presence of urinary symptoms (e.g., dysuria, frequency, urgency, flank pain).

  • Systemic signs of infection, such as fever (≥37.5°C)[3].

  • Laboratory evidence of UTI, including:

    • Pyuria (≥10 white blood cells per high-power field in urine sediment)[3].

    • Bacteriuria (≥10^4 colony-forming units/mL in a midstream urine sample)[3].

2. Exclusion Criteria:

  • Known hypersensitivity to this compound or other fluoroquinolones.

  • Pregnancy or breastfeeding.

  • Severe renal impairment (creatinine clearance below a specified threshold).

  • Concomitant use of medications known to interact with fluoroquinolones.

  • Presence of a permanently indwelling urinary catheter or other urological abnormalities that would confound the assessment of efficacy.

3. Informed Consent:

  • All eligible patients must provide written informed consent before any trial-related procedures are performed.

Protocol 2: Drug Administration and Monitoring

1. Randomization:

  • Enrolled patients are randomized in a double-blind or open-label manner to receive either this compound or a comparator antibiotic.

2. Dosing Regimen:

  • This compound: Typically administered as a 500 mg intravenous infusion twice daily.[1][2] The duration of treatment generally ranges from 5 to 14 days, depending on the severity of the infection.[1][2]

  • Comparator: The comparator drug and dosage are selected based on the standard of care for the specific type of UTI being studied (e.g., ceftazidime 1000 mg IV b.i.d. or levofloxacin 200 mg IV b.i.d.).[1][2]

3. Monitoring:

  • Clinical Assessment: Patients are monitored daily for clinical signs and symptoms of infection, including temperature, and resolution of urinary symptoms.

  • Laboratory Monitoring: Blood and urine samples are collected at baseline and at specified intervals during and after treatment to monitor safety (e.g., complete blood count, liver function tests, renal function tests) and efficacy (e.g., urinalysis, urine culture).

Protocol 3: Assessment of Outcomes

1. Primary Efficacy Endpoint:

  • Clinical Success: Defined as the resolution of baseline signs and symptoms of UTI at the test-of-cure visit (typically 5-9 days after the end of therapy), with no new symptoms or the need for additional antibiotic treatment.[3]

  • Microbiological Eradication: Defined as the reduction of the baseline uropathogen to <10^4 CFU/mL in the urine culture at the test-of-cure visit.

2. Secondary Efficacy Endpoints:

  • Time to defervescence.

  • Overall clinical and microbiological efficacy rates at follow-up visits.

  • Bacterial clearance rates.[2]

3. Safety Assessment:

  • Adverse events are recorded at each study visit and for a specified period after the last dose of the study drug.

  • The severity and relationship of adverse events to the study drug are assessed by the investigator.

Protocol 4: Microbiological Methods

1. Urine Sample Collection:

  • A midstream "clean-catch" urine sample is collected from patients at baseline, during treatment (if specified), and at the test-of-cure and follow-up visits.

2. Urine Culture and Pathogen Identification:

  • Urine samples are quantitatively cultured on appropriate media (e.g., MacConkey agar, blood agar) to determine the colony count (CFU/mL).

  • The causative uropathogen(s) are identified using standard microbiological techniques (e.g., biochemical tests, MALDI-TOF mass spectrometry).

3. Antimicrobial Susceptibility Testing:

  • The susceptibility of the isolated uropathogen(s) to this compound and other relevant antibiotics is determined using a standardized method, such as broth microdilution or disk diffusion, according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The minimum inhibitory concentration (MIC) for each antibiotic is determined.

References

Application Notes and Protocols for Studying Bacterial Resistance to Pazufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating bacterial resistance to Pazufloxacin, a potent fluoroquinolone antibiotic. The methodologies outlined below are essential for understanding resistance mechanisms, evaluating the efficacy of this compound, and guiding the development of strategies to combat resistance.

Introduction to this compound and Bacterial Resistance

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are crucial for DNA replication, recombination, and repair.[1][2] Resistance to this compound and other fluoroquinolones can emerge through several mechanisms, primarily:

  • Target-site mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of the drug to its target enzymes.[1][3][4][5][6]

  • Efflux pumps: Overexpression of efflux pumps actively transports the antibiotic out of the bacterial cell, reducing its intracellular concentration.[2][7][8][9]

  • Reduced permeability: Changes in the bacterial outer membrane can limit the influx of the drug.[7][9]

The following sections detail key experimental protocols to investigate these resistance mechanisms.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[10][11]

Protocol: Broth Microdilution Method

This method is widely used to determine the MIC of an antibiotic.[11][12][13]

Materials:

  • Bacterial isolate(s) of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12]

  • This compound powder

  • Sterile 96-well microtiter plates[12]

  • Spectrophotometer or microplate reader

  • Incubator (35-37°C)[14]

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., sterile deionized water).[12]

    • Filter-sterilize the stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick 3-5 colonies of the test organism and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 should contain only CAMHB and the bacterial inoculum (growth control), and well 12 should contain only CAMHB (sterility control).

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[12]

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[10] This can be determined by visual inspection or by using a microplate reader to measure optical density.

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)
Acinetobacter baumannii ATCC196060.7
Clinical Isolate 18
Clinical Isolate 2>32

Note: The above values are examples. Actual values will vary depending on the bacterial strain.

Mutant Prevention Concentration (MPC) Assay

The MPC is the lowest antibiotic concentration that prevents the growth of any single-step resistant mutants from a large bacterial population (≥10¹⁰ CFU).[14][15][16]

Protocol: Agar Plate Method

Materials:

  • Bacterial isolate(s) of interest

  • Mueller-Hinton Agar (MHA) plates

  • This compound powder

  • Spectrophotometer

  • Large petri dishes (150 mm)

  • Sterile glass beads or cell spreader

Procedure:

  • Preparation of this compound Agar Plates:

    • Prepare MHA plates containing a range of this compound concentrations (e.g., 1x, 2x, 4x, 8x, 16x, 32x, and 64x the MIC).

  • Preparation of High-Density Bacterial Inoculum:

    • Grow an overnight culture of the test organism in Mueller-Hinton Broth (MHB).

    • Concentrate the bacterial cells by centrifugation and resuspend the pellet in a small volume of fresh MHB to achieve a density of ≥10¹⁰ CFU/mL.

  • Plating:

    • Spread a 100 µL aliquot of the high-density inoculum onto each this compound-containing agar plate. Use sterile glass beads or a cell spreader for even distribution.[14]

  • Incubation:

    • Incubate the plates at 37°C for 48-72 hours.[14]

  • Determination of MPC:

    • The MPC is the lowest concentration of this compound that prevents the formation of any colonies on the agar plate.[14]

Data Presentation:

Bacterial StrainThis compound MIC (µg/mL)This compound MPC (µg/mL)Mutant Selection Window (MPC/MIC)
Acinetobacter baumannii ATCC196060.75.68
Clinical Isolate 12168
Clinical Isolate 20.524

Data adapted from a study on Acinetobacter baumannii.[17]

Time-Kill Curve Analysis

Time-kill assays evaluate the bactericidal activity of an antibiotic over time.[18]

Protocol:

Materials:

  • Bacterial isolate(s) of interest

  • CAMHB

  • This compound

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities (37°C)

  • Spectrophotometer

  • Apparatus for colony counting (e.g., agar plates, automated colony counter)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial culture in the logarithmic phase of growth (approximately 10⁶ CFU/mL).

  • Exposure to this compound:

    • Prepare a series of culture tubes or flasks containing CAMHB with different concentrations of this compound (e.g., 0x, 0.5x, 1x, 2x, 4x MIC).

    • Inoculate each tube with the bacterial suspension to a final density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Viable Cell Counting:

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture tube.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

Molecular Characterization of Resistance Mechanisms

2.4.1. Analysis of Target Gene Mutations (gyrA, gyrB, parC, parE)

Mutations in the QRDRs of these genes are a primary cause of fluoroquinolone resistance.[1][3][4][5][6]

Protocol: PCR Amplification and DNA Sequencing

Materials:

  • Bacterial genomic DNA

  • PCR primers specific for the QRDRs of gyrA, gyrB, parC, and parE

  • DNA polymerase and PCR reagents

  • Thermocycler

  • DNA sequencing service or equipment

Procedure:

  • Genomic DNA Extraction:

    • Extract genomic DNA from both the susceptible (wild-type) and resistant bacterial isolates.

  • PCR Amplification:

    • Amplify the QRDRs of the target genes using PCR with specific primers.

  • DNA Sequencing:

    • Purify the PCR products and send them for Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences from the resistant isolates with the sequence from the susceptible control strain to identify any nucleotide changes.

    • Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in amino acid substitutions.

Data Presentation:

GeneCodon ChangeAmino Acid Substitution
gyrATCC -> TTCSer-83 -> Phe
parCAGC -> ATCSer-80 -> Ile

Example mutations commonly associated with fluoroquinolone resistance.

2.4.2. Efflux Pump Activity Assay

This assay phenotypically detects the activity of efflux pumps.[8][19]

Protocol: Ethidium Bromide (EtBr) Accumulation Assay

Materials:

  • Bacterial isolate(s) of interest

  • Phosphate-buffered saline (PBS)

  • Ethidium bromide (EtBr)

  • Efflux pump inhibitor (EPI) such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or reserpine[8][20]

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Preparation of Bacterial Cells:

    • Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in PBS.

  • EtBr Accumulation:

    • Add EtBr to the bacterial suspension at a final concentration that gives a low basal fluorescence.

    • In a parallel experiment, add both EtBr and an EPI. The EPI will block the efflux pumps, leading to increased intracellular accumulation of EtBr.

  • Fluorescence Measurement:

    • Monitor the fluorescence intensity over time. An increase in fluorescence indicates the accumulation of EtBr inside the cells.

  • Data Analysis:

    • Compare the fluorescence levels in the presence and absence of the EPI. A significantly higher fluorescence in the presence of the EPI suggests that the bacteria possess active efflux pumps that are capable of expelling EtBr (and likely this compound).

Visualizations

Signaling Pathway and Resistance Mechanisms

cluster_0 This compound Action cluster_1 Resistance Mechanisms This compound This compound CellEntry Cell Entry (Porins) This compound->CellEntry DNA_Gyrase DNA Gyrase (Gram-negative) CellEntry->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) CellEntry->Topo_IV DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase->DNA_Replication_Block Inhibition Topo_IV->DNA_Replication_Block Inhibition Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death Target_Mutation Target Site Mutation (gyrA, parC) Reduced_Binding Reduced Drug Binding Target_Mutation->Reduced_Binding Efflux_Pump Efflux Pump Overexpression Drug_Expulsion Drug Expulsion Efflux_Pump->Drug_Expulsion Reduced_Permeability Reduced Permeability Reduced_Uptake Reduced Drug Uptake Reduced_Permeability->Reduced_Uptake Reduced_Binding->DNA_Gyrase Reduced_Binding->Topo_IV Drug_Expulsion->CellEntry Reduced_Uptake->CellEntry

Caption: this compound mechanism of action and bacterial resistance pathways.

Experimental Workflow for MIC Determination

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate start->serial_dilution inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Logical Relationship of Resistance Assays

phenotypic Phenotypic Assays MIC MIC Determination phenotypic->MIC MPC MPC Assay phenotypic->MPC TimeKill Time-Kill Curve phenotypic->TimeKill genotypic Genotypic/Mechanistic Assays Sequencing Target Gene Sequencing (gyrA, parC) genotypic->Sequencing Efflux Efflux Pump Assay genotypic->Efflux MIC->genotypic Identifies resistant strains for further study Sequencing->MIC Explains high MIC Efflux->MIC Explains high MIC

Caption: Interrelationship of assays for studying this compound resistance.

References

Application Notes and Protocols for Pazufloxacin Mesilate Ear Drops Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed overview of the clinical trial protocols for Pazufloxacin Mesilate ear drops, designed for researchers, scientists, and professionals in drug development. The information is compiled from publicly available clinical trial data.

Study Objective & Design

The primary objective of the clinical trials is to investigate the safety, tolerance, and pharmacokinetic properties of single-dose this compound Mesilate ear drops in patients with acute or chronic suppurative otitis media.[1][2] A key goal is to observe the safety and tolerability of different concentrations of the ear drops.[3][4]

Parameter Description
Official Title A Single Dose Phase I Clinical Study of this compound Mesilate Ear Drops for the Patients With Otitis Media.[1]
Conditions Acute Suppurative Otitis Media, Chronic Suppurative Otitis Media.[1][2]
Study Type Interventional.[1]
Study Design Randomized, Parallel Assignment, Open Label.[1]
Estimated Enrollment 32 participants.[1][2]
Patient Population

The trials recruit adult male and female patients aged 18 to 65 years diagnosed with acute or chronic suppurative otitis media requiring local antimicrobial treatment.[1][2][5] All participants are required to provide written informed consent.[1][2]

Inclusion Criteria Exclusion Criteria
Aged 18-65 years, both genders.[1][2]Allergy to quinolone antibiotics or severe allergic constitution.[1][2][3]
Diagnosis of acute or chronic suppurative otitis media requiring partial treatment with antimicrobial agents.[1][2]Inability to collect otorrhea during the trial.[1][2][3]
Written informed consent provided.[1][2]High severity of infection requiring combined antibiotic treatment.[1][2][3]
For female patients, not pregnant, lactating, or planning pregnancy in the short term.[1][5]Infections induced by pathogens other than bacteria (e.g., fungus, virus).[1][2][3]
Complicated otitis externa or intracranial/extracranial complications.[1][2][3]
Severe diseases of cerebral, cardiopulmonary, renal, hepatic, or circulatory systems.[1][2]
Life-threatening diseases such as malignant tumors or AIDS.[1][2]
Enrollment in another clinical trial within the past 3 months.[1][5]
History of alcohol or drug abuse.[1][5]
Neurological or psychiatric diseases that would interfere with protocol compliance.[1][5]
Investigational Product and Dosing

The clinical trials evaluate ascending concentrations of this compound Mesilate ear drops and include an active comparator arm.[1]

Arm Intervention Dosage and Administration
Experimental 0.1% this compound Mesilate Ear Drops10 drops administered into the ear, followed by a 10-minute ear bath.[1][2][5]
Experimental 0.3% this compound Mesilate Ear Drops10 drops administered into the ear, followed by a 10-minute ear bath.[1][2][5]
Experimental 0.5% this compound Mesilate Ear Drops10 drops administered into the ear, followed by a 10-minute ear bath.[1][2][5]
Active Comparator This compound mesilate injection0.3g administered via ventricular injection over 30 minutes.[1][2][5]
Outcome Measures

The trials assess both primary and secondary outcome measures to determine the safety, tolerability, and pharmacokinetics of the ear drops.

Outcome Type Measure Time Frame
Primary Safety and tolerance of this compound mesilate ear drops, assessed by changes in vital signs and the number of Adverse Events (AE) and Serious Adverse Events (SAE).[1][5]24 hours.[5]
Secondary Pharmacokinetics (PK) of this compound mesilate ear drops.[5]24 hours.[5]

Experimental Protocols

Protocol 1: Patient Screening and Enrollment
  • Informed Consent : Obtain written informed consent from all potential participants.[1][2]

  • Eligibility Assessment : Screen patients based on the detailed inclusion and exclusion criteria. This includes age and gender verification, clinical diagnosis of otitis media, and a thorough review of medical history and concomitant medications.[1][2][3]

  • Baseline Assessment : Collect baseline demographic and clinical data.

G cluster_screening Patient Screening potential_participant Potential Participant informed_consent Obtain Informed Consent potential_participant->informed_consent eligibility_assessment Assess Eligibility Criteria informed_consent->eligibility_assessment enrollment Enroll Patient eligibility_assessment->enrollment Meets Criteria exclusion Exclude Patient eligibility_assessment->exclusion Does Not Meet Criteria

Patient Screening and Enrollment Workflow.
Protocol 2: Drug Administration

  • Randomization : Assign enrolled patients to one of the four treatment arms in a randomized manner.[1]

  • Ear Drop Administration (Experimental Arms) :

    • Position the patient appropriately for ear drop instillation.

    • Administer 10 drops of the assigned concentration (0.1%, 0.3%, or 0.5%) of this compound Mesilate ear drops into the affected ear.[1][2][5]

    • Instruct the patient to remain in position for a 10-minute ear bath to ensure adequate contact time.[1][2][5]

  • Injection Administration (Comparator Arm) :

    • Administer 0.3g of this compound mesilate via ventricular injection over a period of 30 minutes.[1][2][5]

G cluster_administration Drug Administration Protocol cluster_ear_drops Ear Drop Administration cluster_injection Injection Administration randomization Patient Randomization arm_A 0.1% Ear Drops randomization->arm_A arm_B 0.3% Ear Drops randomization->arm_B arm_C 0.5% Ear Drops randomization->arm_C arm_D Injection randomization->arm_D administer_drops Administer 10 Drops arm_A->administer_drops arm_B->administer_drops arm_C->administer_drops administer_injection 0.3g over 30 min arm_D->administer_injection ear_bath 10-Minute Ear Bath administer_drops->ear_bath

Drug Administration Workflow.
Protocol 3: Safety and Tolerability Assessment

  • Vital Signs Monitoring : Monitor vital signs (e.g., blood pressure, heart rate, temperature, respiratory rate) at predefined intervals over a 24-hour period.[5]

  • Adverse Event Monitoring : Continuously monitor patients for any adverse events (AEs) and serious adverse events (SAEs) for 24 hours post-administration.[5]

  • Data Recording : Document all vital signs and AEs/SAEs in the patient's case report form.

Protocol 4: Pharmacokinetic Analysis
  • Blood Sampling : Collect blood samples at specified time points: 0 (pre-dose), 0.5 hours, and at one of the following time points: 2, 4, 6, or 8 hours post-administration.[5]

  • Sample Processing : Process the collected blood samples to separate plasma.

  • Bioanalysis : Analyze the plasma samples to determine the concentration of this compound mesilate.

  • Data Analysis : Calculate pharmacokinetic parameters, including Cmax (maximum plasma concentration), based on the concentration-time data.[5]

G cluster_pk_analysis Pharmacokinetic Analysis Workflow drug_admin Drug Administration blood_sampling Blood Sampling (0, 0.5, 2/4/6/8 hrs) drug_admin->blood_sampling sample_processing Plasma Separation blood_sampling->sample_processing bioanalysis Measure Drug Concentration sample_processing->bioanalysis pk_calculation Calculate PK Parameters (Cmax) bioanalysis->pk_calculation

Pharmacokinetic Analysis Workflow.

References

Application Notes and Protocols: In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies of Pazufloxacin against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies of Pazufloxacin against Pseudomonas aeruginosa. The information is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of antimicrobial agents.

Introduction

Pseudomonas aeruginosa is a significant opportunistic pathogen, often associated with nosocomial infections and demonstrating increasing resistance to multiple antibiotics. This compound, a fluoroquinolone antibacterial agent, acts by inhibiting DNA gyrase and topoisomerase IV, leading to bacterial cell death. Understanding the relationship between the drug's concentration in the body over time (pharmacokinetics) and its effect on the bacteria (pharmacodynamics) is crucial for optimizing dosing regimens to ensure clinical efficacy and minimize the development of resistance. The primary PK/PD indices for fluoroquinolones are the ratio of the area under the free drug concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC24/MIC) and the ratio of the maximum free drug concentration to the MIC (fCmax/MIC).

Quantitative Data Summary

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of this compound against Pseudomonas aeruginosa derived from a neutropenic murine thigh infection model.[1][2][3][4][5]

Table 1: Pharmacokinetic Parameters of this compound in Infected Neutropenic Mice [5]

Dosing Regimen (mg/kg)Cmax (µg/mL)AUC0–∞ (µg·h/mL)
2.50.631.35
102.515.40
4010.0321.6
Cmax: Maximum drug concentration; AUC0–∞: Area under the drug concentration–time curve from zero to infinity.

Table 2: Pharmacokinetic/Pharmacodynamic Model Parameters for this compound [3][6]

ParameterValueUnit
Vd (Volume of distribution)0.84L/kg
ke (Elimination rate constant)2.40h⁻¹
ka (Absorption rate constant)0.96h⁻¹
%PB (Protein Binding)20.25 ± 3.88%

Table 3: Target PK/PD Indices of this compound against P. aeruginosa [1][2][3][4][5]

Efficacy EndpointfAUC24/MICfCmax/MIC
Stasis (No change in bacterial count)46.15.5
1-log10 bacterial reduction63.87.1
2-log10 bacterial reduction100.810.8

Experimental Protocols

The following are detailed protocols for key experiments in an in vivo PK/PD study of this compound against P. aeruginosa.

Murine Thigh Infection Model

This model is a standard and frequently used method to evaluate the efficacy of antimicrobial agents in vivo.[1][3]

Materials:

  • Specific pathogen-free mice (e.g., ICR strain, female, 4 weeks old)

  • Cyclophosphamide

  • Pseudomonas aeruginosa strain (e.g., ATCC 27853)

  • Tryptic soy broth and agar

  • Normal saline

  • This compound for injection

  • Anesthetic agent

Protocol:

  • Induction of Neutropenia: To render the mice immunocompromised, administer cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection. This reduces the neutrophil count, making the infection more reliant on the antimicrobial agent's activity.

  • Bacterial Inoculum Preparation: Culture the P. aeruginosa strain on tryptic soy agar overnight. Inoculate a colony into tryptic soy broth and incubate until it reaches the logarithmic growth phase. Centrifuge the culture, wash the pellet with normal saline, and resuspend to the desired concentration (e.g., 10^7 CFU/mL).

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse. This should result in an initial bacterial load of approximately 10^6 CFU/thigh.

  • This compound Administration: Two hours after inoculation, begin administration of this compound.[5] The drug is typically administered subcutaneously.[5] Dosing regimens can be varied to achieve a range of exposures (e.g., total doses ranging from 2.5 to 35 mg/kg per 24 hours, administered at intervals of 6, 8, 12, or 24 hours).[5]

Pharmacokinetic Study

Protocol:

  • Drug Administration: Administer single subcutaneous doses of this compound (e.g., 2.5, 10, and 40 mg/kg) to groups of infected neutropenic mice.[5]

  • Sample Collection: Collect blood samples via cardiac puncture or another appropriate method at multiple time points after drug administration (e.g., 10, 15, 30, 60, and 120 minutes).[5]

  • Serum Preparation: Process the blood samples to obtain serum.

  • Drug Concentration Measurement: Measure the concentration of this compound in the serum samples using a validated High-Performance Liquid Chromatography (HPLC) method.[1][3][4]

  • Data Analysis: Use the serum concentration-time data to calculate pharmacokinetic parameters such as Cmax, AUC, and elimination half-life using non-compartmental or compartmental analysis.

Pharmacodynamic Study

Protocol:

  • Treatment: Administer various dosing regimens of this compound to different groups of infected mice, starting 2 hours post-infection. Include a control group that receives no treatment.

  • Euthanasia and Tissue Collection: At 24 hours after the start of treatment, euthanize the mice.[5]

  • Bacterial Load Quantification: Aseptically remove the entire thigh muscle. Homogenize the tissue in a known volume of normal saline.

  • Colony Forming Unit (CFU) Counting: Perform serial dilutions of the tissue homogenate and plate onto tryptic soy agar. Incubate the plates overnight and count the number of colonies to determine the bacterial load (CFU/thigh).

  • Data Analysis: Correlate the PK/PD indices (fAUC24/MIC or fCmax/MIC) for each dosing regimen with the change in bacterial load over the 24-hour treatment period. Use a sigmoid Emax model to determine the PK/PD targets required for different levels of bacterial killing (stasis, 1-log10 reduction, 2-log10 reduction).

Visualizations

This compound Mechanism of Action

pazufloxacin_moa cluster_bacterium Pseudomonas aeruginosa DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication enables Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to This compound This compound This compound->DNA_Gyrase inhibits This compound->Topoisomerase_IV inhibits

Caption: Mechanism of action of this compound against P. aeruginosa.

Experimental Workflow for In Vivo PK/PD Study

pkpd_workflow cluster_setup Model Setup cluster_pk Pharmacokinetic (PK) Arm cluster_pd Pharmacodynamic (PD) Arm cluster_analysis PK/PD Analysis & Modeling Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (10^6 CFU/thigh) Neutropenia->Infection Inoculum Prepare P. aeruginosa Inoculum Inoculum->Infection PK_Dosing Single Dose this compound (2.5, 10, 40 mg/kg) Infection->PK_Dosing PD_Dosing Fractionated Dosing of this compound Infection->PD_Dosing PK_Sampling Serial Blood Sampling PK_Dosing->PK_Sampling HPLC Measure Serum Concentration (HPLC) PK_Sampling->HPLC PK_Analysis Calculate PK Parameters (Cmax, AUC) HPLC->PK_Analysis Correlation Correlate PK/PD Index (fAUC24/MIC, fCmax/MIC) with Bacterial Count Change PK_Analysis->Correlation PD_Endpoint Euthanize at 24h PD_Dosing->PD_Endpoint CFU_Count Quantify Bacteria in Thigh (CFU) PD_Endpoint->CFU_Count CFU_Count->Correlation Target_Determination Determine PK/PD Targets (Stasis, 1-log, 2-log kill) Correlation->Target_Determination

Caption: Workflow for the in vivo PK/PD study of this compound.

References

Application Notes and Protocols for Sequential Therapy: Intravenous Pazufloxacin to Oral Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles, clinical data, and methodologies associated with sequential antibiotic therapy utilizing intravenous (IV) Pazufloxacin followed by a switch to oral fluoroquinolones. This therapeutic strategy is designed to optimize patient care by transitioning from parenteral to oral administration once clinical stability is achieved, thereby reducing hospital stay, minimizing risks associated with intravenous access, and lowering healthcare costs.

Principle of Sequential Therapy

Sequential antibiotic therapy (SAT) involves the administration of an intravenous antibiotic until the patient's clinical condition improves, followed by a switch to an oral formulation to complete the course of treatment.[1] The success of this approach hinges on the oral antibiotic achieving comparable serum and tissue concentrations to the initial intravenous therapy to ensure continued bacterial eradication.[1] Fluoroquinolones are well-suited for this transition due to their excellent oral bioavailability and broad spectrum of activity.[2]

Mechanism of Action: Fluoroquinolones

This compound and other fluoroquinolones are bactericidal agents that disrupt bacterial DNA synthesis.[3] They exert their effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3]

  • DNA Gyrase: This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of DNA replication.[3]

  • Topoisomerase IV: This enzyme is primarily involved in the separation of replicated chromosomal DNA into the daughter cells during cell division.[3]

By inhibiting these enzymes, fluoroquinolones induce double-strand breaks in the bacterial DNA, leading to the cessation of DNA replication and ultimately, bacterial cell death.[3]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Fluoroquinolone Inhibition of Bacterial DNA Synthesis.

Clinical Efficacy and Safety Data

Clinical studies have demonstrated the efficacy and safety of sequential therapy with intravenous this compound followed by oral fluoroquinolones in the treatment of various infections, particularly urinary tract infections such as pyelonephritis.

Efficacy in Pyelonephritis

A clinical trial evaluating sequential therapy for pyelonephritis with intravenous this compound followed by oral Tosufloxacin or Levofloxacin reported the following outcomes:

Parameter Value Reference
Overall Clinical Efficacy Rate 81.0% (17/21 cases)[4]
Overall Microbiological Efficacy Rate 81.0% (17/21 cases)[4]
Mean Duration of IV this compound 4.2 days[4]
Mean Duration of Oral Fluoroquinolone 6.0 days[4]
Mean Time to Defervescence (Effective Cases) 3.4 days[4]
Comparative Efficacy in Urinary Tract Infections

A phase III randomized, open-label study compared a sequential intravenous/oral Levofloxacin regimen to a sequential intravenous this compound/oral Levofloxacin regimen for urinary tract infections.

Parameter IV this compound / Oral Levofloxacin Group IV Levofloxacin / Oral Levofloxacin Group Reference
Microbial Eradication Rate (End of IV Treatment) 89.5% (111/124)93.7% (119/127)[5]
Microbial Eradication Rate (5-9 Days Post-Treatment) 79.7% (98/123)76.2% (96/126)[5]
Safety and Tolerability

The same phase III study also reported on the incidence of adverse drug reactions.

Parameter IV this compound / Oral Levofloxacin Group IV Levofloxacin / Oral Levofloxacin Group Reference
Incidence of Adverse Drug Reactions 32.1% (52/162)34.6% (56/162)[5]

Commonly reported adverse effects for this compound include gastrointestinal disturbances (nausea, vomiting, diarrhea), central nervous system effects (headache, dizziness), and skin reactions.[6] More serious, though less common, side effects associated with fluoroquinolones include tendonitis and tendon rupture, and prolongation of the QT interval.[6][7]

Pharmacokinetic Profiles

The viability of sequential therapy is dependent on the pharmacokinetic properties of the selected intravenous and oral agents. The oral fluoroquinolone should demonstrate good bioavailability to achieve therapeutic concentrations comparable to the initial intravenous therapy.

Intravenous this compound
Pharmacokinetic Parameter Value (500 mg dose) Reference
Cmax (Peak Plasma Concentration) 13.71 ± 1.81 mg/L[8]
AUC0-t (Area Under the Curve) 24.60 ± 4.15 mg·h/L[8]
t1/2 (Half-life) 1.46 ± 0.64 h[8]
Time to Peak Plasma Concentration 30 minutes[9]
Excretion (unchanged in urine) 89.5-93.8%[9]
Oral Fluoroquinolones
Drug Dose Cmax (μg/mL) AUC (μg·h/mL) t1/2 (h) Bioavailability (%) Reference
Levofloxacin 500 mg5.244.8 ± 4.4~7.0~99%[10][11]
Tosufloxacin 100 mg0.30---[12]
Ciprofloxacin 500 mg1.5 ± 0.45.8 ± 1.25.37 ± 0.82~75%[10][13]

Experimental Protocols

The following protocols are based on methodologies reported in clinical trials of sequential antibiotic therapy.

Patient Selection Protocol

Patient_Selection_Protocol start Patient with Suspected Bacterial Infection inclusion Inclusion Criteria Met? (e.g., Pyelonephritis diagnosis, fever, pyuria, bacteriuria) start->inclusion exclusion Exclusion Criteria Met? (e.g., Quinolone allergy, severe renal impairment) inclusion->exclusion Yes not_eligible Not Eligible for Protocol inclusion->not_eligible No enroll Enroll in Sequential Therapy Protocol exclusion->enroll No exclusion->not_eligible Yes

Caption: Patient Selection Workflow for Sequential Therapy.

Inclusion Criteria (Example for Pyelonephritis): [4]

  • Fever (≥37.5 °C)

  • Pyuria (≥10 white blood cells/high-power field)

  • Bacteriuria (≥10^4 colony-forming units/ml)

Exclusion Criteria:

  • Known hypersensitivity to fluoroquinolones.

  • Severe renal impairment.

  • Pregnancy or lactation.

  • Concomitant use of medications known to interact significantly with fluoroquinolones.

Treatment and Monitoring Protocol
  • Initiation of Intravenous Therapy:

    • Administer this compound 500 mg intravenously twice a day.[4] The infusion should be given over 30-60 minutes.[9]

  • Daily Clinical Assessment:

    • Monitor vital signs, including temperature, daily.

    • Assess for improvement in clinical signs and symptoms of infection.

  • Criteria for Switching to Oral Therapy:

    • The patient should be clinically improving.[4][14]

    • The patient should be afebrile (temperature <38°C) for at least 24-48 hours.[14]

    • The patient must be able to tolerate oral medications without vomiting.[4]

    • The gastrointestinal tract must be functioning properly.[4]

  • Transition to Oral Fluoroquinolone:

    • Once the switch criteria are met, discontinue intravenous this compound.

    • Initiate oral fluoroquinolone therapy (e.g., Tosufloxacin 150 mg three times a day or Levofloxacin 100 mg three times a day).[4] The total duration of antibiotic therapy (intravenous + oral) is typically 10-14 days.

  • Post-Treatment Evaluation:

    • Conduct a follow-up clinical and microbiological evaluation 5-9 days after the completion of therapy.[4]

Microbiological Evaluation Protocol
  • Specimen Collection:

    • Obtain a midstream urine sample for culture and susceptibility testing prior to the initiation of antibiotic therapy.

  • Urine Culture:

    • Inoculate urine samples onto appropriate agar plates (e.g., blood agar, MacConkey agar).

    • A positive culture is generally defined as the growth of a single urinary pathogen at ≥10^4 CFU/ml.[15]

  • Microbiological Cure Assessment:

    • A follow-up urine culture should be performed 5-9 days after the end of treatment.

    • Microbiological cure is defined as the eradication of the initial pathogen from the urine.

Conclusion

Sequential therapy with intravenous this compound followed by an oral fluoroquinolone is a clinically effective and safe strategy for the management of susceptible bacterial infections, such as pyelonephritis. This approach is supported by favorable clinical outcomes and the pharmacokinetic profiles of these agents. Adherence to established protocols for patient selection, clinical monitoring, and the timing of the switch to oral therapy is crucial for therapeutic success. Further research and clinical trials will continue to refine the optimal use of this therapeutic modality.

References

Troubleshooting & Optimization

Overcoming reduced clinical efficacy of Pazufloxacin due to bacterial resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of reduced Pazufloxacin efficacy due to bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in the susceptibility of our bacterial strains to this compound. What are the common mechanisms of resistance?

A1: Reduced susceptibility to this compound, a fluoroquinolone antibiotic, is primarily attributed to several key resistance mechanisms that bacteria develop. These include:

  • Target Site Mutations: The primary targets of fluoroquinolones are the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication.[1][2][3] Mutations in the genes encoding these enzymes, specifically in the quinolone resistance-determining regions (QRDRs), can alter their structure and reduce the binding affinity of this compound, thus diminishing its inhibitory effect.[2]

  • Active Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, which are membrane proteins.[4] This prevents the drug from reaching its intracellular targets at a high enough concentration to be effective. Overexpression of these pumps is a common cause of multidrug resistance.[4]

  • Changes in Membrane Permeability: Alterations in the bacterial cell membrane, such as the loss or modification of porin channels in Gram-negative bacteria, can limit the influx of this compound into the cell.[4]

  • Enzymatic Degradation: While less common for fluoroquinolones, some bacteria may acquire enzymes that can chemically modify and inactivate the antibiotic.[4]

Q2: How can we experimentally confirm the mechanism of this compound resistance in our bacterial isolates?

A2: To elucidate the resistance mechanism, a combination of phenotypic and genotypic assays is recommended:

  • Efflux Pump Activity Assessment: You can perform an efflux pump inhibition assay using a known inhibitor like Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP). A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound in the presence of the inhibitor suggests the involvement of efflux pumps. An ethidium bromide-agar cartwheel method can also be used to visualize efflux activity.[5][6]

  • Target Gene Sequencing: To identify mutations in the primary targets of this compound, you can amplify and sequence the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes.[7][8][9] Comparing the sequences of your resistant isolates to a susceptible reference strain will reveal any mutations that may confer resistance.[7][8]

Q3: Our experiments indicate that efflux pumps are responsible for this compound resistance. What strategies can we explore to overcome this?

A3: When efflux pumps are the primary resistance mechanism, two main strategies can be employed:

  • Combination Therapy: Using this compound in combination with another antibiotic that is not a substrate for the same efflux pump can be effective. This can create a synergistic or additive effect, where the combined antimicrobial activity is greater than that of the individual agents.

  • Efflux Pump Inhibitors (EPIs): The use of a non-antibiotic compound that inhibits the function of the efflux pump can restore the efficacy of this compound. While many EPIs are still in the experimental stage, this is a promising area of research.

Q4: We are considering a combination therapy approach. How do we determine the most effective antibiotic combination with this compound?

A4: The checkerboard synergy assay is the standard method for evaluating the in vitro efficacy of antibiotic combinations.[10][11][12] This assay allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two drugs (synergistic, additive, indifferent, or antagonistic).[10][11]

Troubleshooting Guides

Problem 1: Inconsistent MIC values for this compound in our experiments.

Possible Cause Troubleshooting Step
Inoculum preparation variability Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard for each experiment.
Media composition Use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by CLSI/EUCAST guidelines to ensure consistency.
Drug stability Prepare fresh stock solutions of this compound and store them appropriately, protected from light, to prevent degradation.
Incubation conditions Maintain a consistent incubation temperature (35 ± 2 °C) and duration (16-20 hours) for all assays.

Problem 2: Difficulty in amplifying the QRDRs of gyrA and parC genes.

Possible Cause Troubleshooting Step
Incorrect primer design Verify that your PCR primers are specific to the target genes of your bacterial species. You may need to design new primers based on available genomic data.
Poor DNA quality Use a standardized and reliable method for genomic DNA extraction to ensure high-purity template DNA.
Non-optimal PCR conditions Optimize the annealing temperature and extension time for your PCR protocol. A gradient PCR can be useful to determine the optimal annealing temperature.

Quantitative Data Summary

The following tables summarize the in vitro combination effects of this compound (PZFX) with various antibiotics against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus (MRSA), as determined by the checkerboard method.

Table 1: In Vitro Combination Effects of this compound against P. aeruginosa

Combination Agent Interaction Type Percentage of Strains Affected
Ceftazidime (CAZ)Synergistic11.1%
Meropenem (MEPM)Synergistic11.1%
Cefozoprane (CZOP)Synergistic3.7%
Panipenem/betamipron (PAPM/BP)Synergistic3.7%
All β-lactams testedAdditive & Synergistic>50%
Amikacin (AMK)Additive>50%
Isepamicin (ISP)Additive>50%

Table 2: In Vitro Combination Effects of this compound against MRSA

Combination Agent Interaction Type Percentage of Strains Affected
Vancomycin (VCM)Indifference>60%
Arbekacin (ABK)Indifference>60%
Teicoplanin (TEIC)Additive>80%

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol details the broth microdilution checkerboard method to assess the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antimicrobial agent.

Materials:

  • This compound and the second antimicrobial agent (lyophilized powder or stock solutions)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile V-shaped reservoir

  • Multichannel pipette

Procedure:

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of this compound (Drug A) and the second antimicrobial (Drug B) in a suitable solvent and then dilute in 2x CAMHB to a concentration that is 4-fold higher than the highest concentration to be tested.

  • Plate Setup:

    • Dispense 100 µL of 2x CAMHB into each well of a 96-well plate.

    • In row A, from columns 1-11, add 100 µL of the 4x Drug A stock solution.

    • Perform serial 2-fold dilutions of Drug A by transferring 100 µL from row A to row B, and so on, down to row G. Discard 100 µL from row G. Row H will serve as the growth control (no Drug A).

    • In column 12, add 100 µL of the 4x Drug B stock solution to each well from rows A-G.

    • Perform serial 2-fold dilutions of Drug B by transferring 100 µL from column 12 to column 11, and so on, across to column 2. Discard 100 µL from column 2. Column 1 will have no Drug B.

  • Inoculum Preparation and Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

    • Add 100 µL of the prepared bacterial inoculum to each well.

  • Incubation:

    • Incubate the plate at 35 ± 2 °C for 16-20 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration of the drug that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Drug A + FIC of Drug B

    • Interpret the results based on the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Activity

This protocol provides a simple, visual method to screen for over-expressed efflux pumps in bacterial isolates.

Materials:

  • Tryptic Soy Agar (TSA)

  • Ethidium Bromide (EtBr) stock solution

  • Petri dishes

  • Bacterial isolates (including a susceptible control strain)

  • UV transilluminator

Procedure:

  • Plate Preparation:

    • Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Protect plates from light.

  • Inoculum Preparation:

    • Grow bacterial cultures in an appropriate broth to an optical density (OD) of 0.6 at 600 nm. Adjust the OD to a 0.5 McFarland standard.

  • Inoculation:

    • Using a sterile cotton swab, streak the bacterial suspensions onto the EtBr-containing agar plates in a cartwheel pattern, with different strains streaked from the center to the edge. Include a known susceptible strain as a control.

  • Incubation:

    • Incubate the plates at 37°C for 16-18 hours in the dark.

  • Visualization and Interpretation:

    • Examine the plates under a UV transilluminator.

    • The level of fluorescence corresponds to the intracellular accumulation of EtBr.

    • Strains with over-expressed efflux pumps will show lower levels of fluorescence compared to the susceptible control, as they actively extrude the EtBr.

Protocol 3: Identification of Mutations in gyrA and parC Genes

This protocol outlines the steps for amplifying and sequencing the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes to identify mutations.

Materials:

  • Genomic DNA from bacterial isolates

  • PCR primers specific for the QRDRs of gyrA and parC

  • PCR master mix

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from the resistant and a susceptible control bacterial isolate using a commercial kit or standard protocol.

  • PCR Amplification:

    • Set up a PCR reaction using the extracted genomic DNA as a template and primers flanking the QRDR of the target gene (gyrA or parC).

    • Perform PCR using an optimized thermal cycling program.

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the amplification of a DNA fragment of the expected size.

  • DNA Sequencing:

    • Purify the remaining PCR product.

    • Send the purified PCR product for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained DNA sequences from the resistant isolates with the sequence from the susceptible control strain.

    • Identify any nucleotide changes that result in amino acid substitutions within the QRDR.

Visualizations

Bacterial_Resistance_Mechanisms cluster_mechanisms Mechanisms of this compound Resistance Target_Modification Target Site Modification (gyrA/parC mutations) Efflux_Pumps Increased Efflux (Efflux Pump Overexpression) Permeability Reduced Permeability (Porin Loss) Enzymatic_Degradation Enzymatic Inactivation This compound This compound Bacterium Bacterial Cell This compound->Bacterium Enters Cell Bacterium->Target_Modification Prevents Drug Binding Bacterium->Efflux_Pumps Pumps Drug Out Bacterium->Permeability Blocks Drug Entry Bacterium->Enzymatic_Degradation Degrades Drug

Caption: Overview of this compound resistance mechanisms.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Prepare Drug A (this compound) Serial Dilutions D1 Combine Drugs & Inoculum in 96-well plate A1->D1 B1 Prepare Drug B Serial Dilutions B1->D1 C1 Prepare Bacterial Inoculum (0.5 McFarland) C1->D1 E1 Incubate at 35°C for 16-20 hours D1->E1 F1 Determine MIC of Individual Drugs & Combinations E1->F1 G1 Calculate FIC Index: FICI = FIC_A + FIC_B F1->G1 H1 Interpret Results: Synergy, Additive, Antagonism G1->H1

Caption: Experimental workflow for the checkerboard synergy assay.

Roc_Signaling_Pathway cluster_pathway Roc1/Roc2 Two-Component System in P. aeruginosa RocS1 RocS1 (Sensor Kinase) RocA1 RocA1 (Response Regulator) RocS1->RocA1 RocS2 RocS2 (Sensor Kinase) RocS2->RocA1 RocA2 RocA2 (Response Regulator) RocS2->RocA2 cupC cupC genes (Biofilm Formation) RocA1->cupC Activates mexAB_oprM mexAB-oprM genes (Efflux Pump) RocA2->mexAB_oprM Represses

Caption: Roc signaling pathway regulating efflux pump expression.

Quorum_Sensing_Resistance cluster_qs Quorum Sensing and Antibiotic Resistance cluster_resistance Resistance Mechanisms QS_Signal Quorum Sensing Signal Molecules (e.g., AHLs) Gene_Expression Altered Gene Expression QS_Signal->Gene_Expression Triggers High_Density High Bacterial Cell Density High_Density->QS_Signal Leads to accumulation of Biofilm Increased Biofilm Formation Gene_Expression->Biofilm Can lead to Efflux Efflux Pump Upregulation Gene_Expression->Efflux Can lead to HGT Horizontal Gene Transfer Gene_Expression->HGT Can promote

Caption: Influence of quorum sensing on antibiotic resistance.

References

Addressing challenges in the clinical application of Pazufloxacin for gonorrhea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pazufloxacin for the treatment of gonorrhea.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing high Minimum Inhibitory Concentrations (MICs) of this compound against our Neisseria gonorrhoeae isolates. What is the likely cause?

A1: High MICs for this compound in N. gonorrhoeae are most commonly associated with acquired resistance. The primary mechanism is mutations in the quinolone resistance-determining regions (QRDRs) of genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). A particularly significant mutation is a change at serine-91 to phenylalanine in the GyrA protein, which has been shown to increase the this compound MIC by approximately 66-fold.[1][2][3] The presence of mutations in both gyrA and parC can lead to even higher levels of resistance.[1]

Q2: Our in vitro studies show susceptibility, but we are seeing treatment failures in our animal models. What could be the reason?

A2: Discrepancies between in vitro susceptibility and in vivo efficacy can be due to several factors:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: The dosage of this compound may not be achieving sufficient concentrations at the site of infection for an adequate duration. For fluoroquinolones, the AUC/MIC ratio (Area Under the Curve to MIC) and Cmax/MIC (Maximum Concentration to MIC) are key predictors of efficacy.[4][5] A single oral dose of 200 mg of this compound has been reported to result in a mean peak plasma level of 2.0 μg/ml in 1.2 hours, with a half-life of about 1.9 hours.[1] Ensure your dosing regimen in your animal model is achieving the target PK/PD parameters.

  • Host Factors: The immune status of the animal model can influence treatment outcomes.

  • Inoculum Size: A high bacterial load in the in vivo model may overwhelm the antimicrobial effect of the drug, even if the isolate is susceptible in vitro.

Q3: How do we interpret the this compound MIC values for N. gonorrhoeae?

A3: While there are no universally established clinical breakpoints for this compound specifically for N. gonorrhoeae, clinical data suggests that isolates with a this compound MIC of >0.2 μg/ml are likely to be clinically resistant.[1][2] In one study, all isolates with a this compound MIC of ≤0.1 μg/ml were successfully eradicated, whereas treatment began to fail at MICs of 0.2 μg/ml and above.[1][2]

Q4: What are the recommended alternative treatments if we encounter this compound resistance?

A4: Given the high rates of quinolone resistance, alternative therapies are often necessary. Current recommendations for uncomplicated gonorrhea from various public health bodies generally focus on cephalosporins. The CDC, for instance, recommends a single 500 mg intramuscular dose of ceftriaxone for uncomplicated urogenital, anorectal, and pharyngeal gonorrhea.[6][7] For patients with a cephalosporin allergy, alternative regimens may include a combination of gentamicin and azithromycin.[8][9] It is crucial to consult the latest local and international treatment guidelines due to the evolving nature of antimicrobial resistance.[10][11]

Q5: What are the known adverse effects of this compound observed in clinical studies for gonorrhea?

A5: Clinical trial data on the adverse effects of this compound specifically for gonorrhea is limited in the available search results. However, one study noted that a regimen of 200 mg of this compound three times daily for three days was well-tolerated, with no observed side effects in the treated patients.[1] For a comprehensive understanding of the adverse effect profile, it is recommended to consult the drug's prescribing information and broader clinical trial data for other indications.

Quantitative Data

Table 1: Clinical Efficacy of this compound against N. gonorrhoeae

Dosage Regimen Number of Patients Bacteriological Eradication Rate Reference
200 mg orally, three times daily for 3 days4266.7%[1][3]

Table 2: this compound MIC and Bacteriological Response in N. gonorrhoeae

This compound MIC (μg/ml) Number of Strains Eradicated / Number of Strains Isolated (%) Reference
≤ 0.123 / 23 (100%)[1][2]
0.2 - 0.784 / 11 (36.4%)[1][2]
≥ 1.560 / 7 (0%)[1][2]

Table 3: Pharmacokinetic Parameters of this compound (Single 200 mg Oral Dose)

Parameter Value Reference
Mean Peak Plasma Concentration (Cmax)2.0 μg/ml[1]
Time to Peak Concentration (Tmax)1.2 hours[1]
Half-life (t1/2)1.9 hours[1]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing of N. gonorrhoeae by Agar Dilution

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the Centers for Disease Control and Prevention (CDC).[12][13]

1. Media Preparation: a. Prepare GC agar base supplemented with 1% IsoVitaleX or a similar defined growth supplement. b. Prepare stock solutions of this compound and serially dilute them to the desired concentrations. c. Add the appropriate volume of each antibiotic dilution to molten GC agar, mix thoroughly, and pour into petri plates. Allow the plates to solidify.

2. Inoculum Preparation: a. Subculture N. gonorrhoeae isolates on chocolate agar plates and incubate for 18-24 hours at 36°C ± 1°C in a 5% CO2 atmosphere.[13] b. Suspend several colonies in Mueller-Hinton broth or sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[13]

3. Inoculation: a. Using an inoculum-replicating apparatus, spot-inoculate the bacterial suspension onto the surface of the prepared antibiotic-containing agar plates. b. Include a growth control plate (no antibiotic) and quality control strains (e.g., ATCC 49226) in each run.

4. Incubation: a. Incubate the plates at 36°C ± 1°C in a 5% CO2 atmosphere for 20-24 hours.[13]

5. Interpretation: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or a single colony is disregarded.

Protocol 2: PCR and Sequencing of gyrA and parC QRDRs

This protocol provides a general framework for the molecular detection of resistance mutations.

1. DNA Extraction: a. Culture N. gonorrhoeae isolates as described in Protocol 1. b. Extract genomic DNA from bacterial colonies using a commercial DNA extraction kit according to the manufacturer's instructions.

2. PCR Amplification: a. Design or obtain primers that flank the QRDRs of the gyrA and parC genes of N. gonorrhoeae. b. Set up a standard PCR reaction containing:

  • PCR-grade water
  • PCR buffer
  • dNTP mix
  • Forward primer
  • Reverse primer
  • Taq DNA polymerase
  • Extracted genomic DNA (template) c. Perform PCR using a thermal cycler with appropriate annealing temperatures and extension times for the specific primer pairs.

3. Amplicon Verification: a. Run a portion of the PCR product on an agarose gel to confirm the amplification of a product of the expected size.

4. DNA Sequencing: a. Purify the remaining PCR product using a commercial PCR purification kit. b. Send the purified PCR product for Sanger sequencing using the same primers as in the PCR amplification.

5. Sequence Analysis: a. Align the obtained sequences with the wild-type gyrA and parC sequences of N. gonorrhoeae to identify any nucleotide changes that result in amino acid substitutions in the QRDRs.

Visualizations

pazufloxacin_mechanism_of_action cluster_bacterium Neisseria gonorrhoeae This compound This compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) This compound->Topoisomerase_IV Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Cell_Death Cell_Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication_Fork DNA Replication Fork Topoisomerase_IV->DNA_Replication_Fork Decatenates daughter chromosomes Topoisomerase_IV->Cell_Death Inhibition leads to DNA_Replication_Fork->Cell_Death Leads to Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase

Caption: Mechanism of action of this compound in N. gonorrhoeae.

pazufloxacin_resistance_mechanism cluster_resistance Fluoroquinolone Resistance in N. gonorrhoeae This compound This compound Reduced_Binding Reduced Drug Binding This compound->Reduced_Binding Attempts to bind Mutated_GyrA Mutated DNA Gyrase (gyrA) Mutated_GyrA->Reduced_Binding Mutated_ParC Mutated Topoisomerase IV (parC) Mutated_ParC->Reduced_Binding DNA_Replication DNA Replication Continues Treatment_Failure Treatment_Failure DNA_Replication->Treatment_Failure Leads to Reduced_Binding->DNA_Replication Allows

Caption: Mechanism of this compound resistance in N. gonorrhoeae.

troubleshooting_workflow Start High this compound MICs or Treatment Failure Observed Perform_AST Confirm MIC using a reference method (e.g., Agar Dilution) Start->Perform_AST Review_PKPD Review PK/PD Parameters in In Vivo Models Start->Review_PKPD In Vivo Failure Check_QC Review Quality Control Data for AST Perform_AST->Check_QC MIC_Confirmed MIC > 0.2 μg/ml? Check_QC->MIC_Confirmed Investigate_Molecular Investigate Molecular Mechanisms of Resistance MIC_Confirmed->Investigate_Molecular Yes End_Susceptible Isolate is Susceptible MIC_Confirmed->End_Susceptible No PCR_Sequencing PCR and Sequencing of gyrA and parC QRDRs Investigate_Molecular->PCR_Sequencing Analyze_Mutations Analyze for Resistance- Associated Mutations PCR_Sequencing->Analyze_Mutations End_Resistant Isolate is Resistant Analyze_Mutations->End_Resistant Consider_Alternatives Consider Alternative Antimicrobials Dose_Modification Consider Dose Modification or Alternative Drug Review_PKPD->Dose_Modification Dose_Modification->Consider_Alternatives End_Resistant->Consider_Alternatives

References

Technical Support Center: Optimizing the Therapeutic Efficacy of Pazufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the therapeutic efficacy of Pazufloxacin in clinical and experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during experiments involving this compound.

Q1: My in vitro susceptibility tests show reduced this compound efficacy against bacterial isolates that are expected to be susceptible. What are the possible reasons?

A1: Several factors can contribute to lower-than-expected efficacy in in vitro susceptibility tests:

  • Inoculum Effect: A high bacterial inoculum (e.g., > 5 x 10^5 CFU/mL) can lead to an apparent increase in the Minimum Inhibitory Concentration (MIC). Ensure your inoculum is standardized, typically to a 0.5 McFarland standard.

  • Medium Composition: The composition of the culture medium can influence the activity of fluoroquinolones. Cation concentrations (e.g., Mg2+, Ca2+) can affect drug uptake. Use of a standardized medium like Mueller-Hinton Broth (MHB) is recommended.

  • Incorrect pH of Medium: The pH of the testing medium should be within the recommended range (typically 7.2-7.4 for MHB) as pH can affect the charge and activity of the antibiotic.

  • Degradation of this compound: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh working solutions for your experiments.

  • Bacterial Resistance: The isolate may have acquired resistance. Consider performing molecular tests to screen for common resistance mechanisms (see Q3).

Q2: I am observing inconsistent results in my animal model experiments for this compound efficacy. How can I improve the reproducibility of my in vivo studies?

A2: In vivo experiments are inherently more complex. Here are some key considerations for improving reproducibility:

  • Standardized Animal Model: The neutropenic mouse thigh infection model is a well-established and highly standardized model for evaluating antimicrobial efficacy.[1] Consistent induction of neutropenia (e.g., using cyclophosphamide) is crucial.[1][2][3][4]

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Considerations: The efficacy of fluoroquinolones like this compound is often concentration-dependent and best predicted by the fAUC24/MIC or fCmax/MIC ratios.[5] Ensure your dosing regimen in the animal model is designed to achieve clinically relevant PK/PD targets.

  • Route of Administration: The route of administration in the animal model should mimic the intended clinical use as much as possible.

  • Bacterial Load at Infection Site: Standardize the initial bacterial inoculum injected into the thigh to ensure consistent infection severity across all animals.[3]

  • Tissue Homogenization and Plating: Consistent and thorough homogenization of the thigh tissue is critical for accurate enumeration of bacterial colonies.[2] Ensure serial dilutions and plating are performed accurately.

Q3: How can I investigate if my bacterial isolates have developed resistance to this compound?

A3: Investigating this compound resistance involves a combination of phenotypic and genotypic methods:

  • Phenotypic Testing:

    • MIC Determination: An increase in the MIC compared to a baseline or wild-type strain is a primary indicator of resistance.

    • Mutant Prevention Concentration (MPC): This assay determines the concentration of an antibiotic required to prevent the growth of the least susceptible cells in a large bacterial population.[6]

  • Genotypic Testing:

    • Sequencing of Target Genes: The primary targets of fluoroquinolones are DNA gyrase (encoded by gyrA and gyrB) and topoisomerase IV (encoded by parC and parE).[7] Sequencing these genes can identify mutations in the quinolone resistance-determining regions (QRDRs) that are known to confer resistance.[8]

    • Efflux Pump Gene Expression: Overexpression of efflux pumps (e.g., NorA, NorB) can contribute to reduced intracellular drug concentration.[9][10] Quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of these genes.

    • Plasmid-Mediated Resistance: Screen for the presence of plasmid-mediated quinolone resistance (PMQR) genes such as qnr genes.[7]

Q4: I want to explore combination therapy with this compound. How do I determine if two drugs are synergistic?

A4: The checkerboard assay is a common in vitro method to assess the synergy between two antimicrobial agents.[11][12][13] The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.

  • FIC Index Interpretation:

    • Synergy: FIC index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC index ≤ 4

    • Antagonism: FIC index > 4[12][13]

Q5: What are some strategies to overcome this compound resistance?

A5: Addressing this compound resistance requires a multi-pronged approach:

  • Combination Therapy: Combining this compound with another antibiotic, particularly one with a different mechanism of action, can be effective. For example, combinations with β-lactams have shown synergistic or additive effects against P. aeruginosa.[11][14]

  • Novel Drug Delivery Systems (NDDS): Encapsulating this compound in nanoparticles or liposomes can potentially enhance its delivery to the site of infection, increase its local concentration, and overcome some resistance mechanisms.

  • Efflux Pump Inhibitors (EPIs): Although still largely in the experimental stage, co-administering this compound with an EPI could restore its activity against strains that overexpress efflux pumps.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of this compound.

Table 1: In Vitro Combination Effects of this compound (PZFX) with Other Antibiotics

Bacterial Species Combination Agent Number of Strains Tested Synergistic Effect (%) Additive Effect (%) Indifferent Effect (%) Antagonistic Effect (%) Reference
Pseudomonas aeruginosaCeftazidime (CAZ) or Meropenem (MEPM)2711.1>50 (with all β-lactams)-0[11][14]
Pseudomonas aeruginosaCefozoprane (CZOP) or Panipenem/betamipron (PAPM/BP)273.7>50 (with all β-lactams)-0[11][14]
Methicillin-resistant Staphylococcus aureus (MRSA)Teicoplanin (TEIC)26496 (additive and synergistic)-0[11][15]
Methicillin-resistant Staphylococcus aureus (MRSA)Vancomycin (VCM)26-50 (additive and synergistic)>600[11][15]
Methicillin-resistant Staphylococcus aureus (MRSA)Arbekacin (ABK)261565 (additive and synergistic)>600[11][15]
Methicillin-resistant Staphylococcus aureus (MRSA)Minocycline (MINO)261546 (additive and synergistic)-12[11][15]

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Target Values for this compound against P. aeruginosa

PK/PD Index Bacteriostatic Effect 1-log10 Kill 2-log10 Kill Reference
fAUC24/MIC 46.163.8100.8[5]
fCmax/MIC 5.57.110.8[5]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from CLSI and EUCAST guidelines.[16][17][18][19]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO, depending on solubility).

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol describes a method to assess the synergistic effects of this compound in combination with another antibiotic.[12][13][20]

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of this compound (Drug A) and the combination drug (Drug B) at a concentration that is 4-fold higher than the highest concentration to be tested.

    • In a 96-well plate, perform serial two-fold dilutions of Drug A horizontally and Drug B vertically in MHB.

  • Inoculation:

    • Prepare a bacterial inoculum as described in the MIC protocol (final concentration of 5 x 10^5 CFU/mL).

    • Add the bacterial inoculum to all wells containing the antibiotic combinations.

  • Incubation and Reading:

    • Incubate the plate at 35-37°C for 16-20 hours.

    • Determine the MIC of each drug alone and in combination.

  • Calculation of FIC Index:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

Protocol 3: Murine Thigh Infection Model for In Vivo Efficacy

This is a generalized protocol for the neutropenic mouse thigh infection model.[1][2][3][4][21]

  • Induction of Neutropenia:

    • Administer cyclophosphamide to mice (e.g., 150 mg/kg intraperitoneally 4 days before infection and 100 mg/kg 1 day before infection) to induce neutropenia.

  • Infection:

    • Prepare a bacterial suspension of the test organism in the mid-logarithmic growth phase.

    • Inject a standardized inoculum (e.g., 0.1 mL of 10^6 - 10^7 CFU/mL) into the thigh muscle of the mice.

  • Treatment:

    • At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous or intravenous). Different dosing regimens can be tested.

    • Include a control group receiving a vehicle control.

  • Assessment of Bacterial Burden:

    • At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the thigh muscle and homogenize it in a known volume of sterile saline or PBS.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to enumerate the number of CFUs per gram of tissue.

Protocol 4: Preparation of this compound-Loaded PLGA Nanoparticles

This is a general protocol for the preparation of drug-loaded PLGA nanoparticles by the emulsion-solvent evaporation method.[22][23][24][25]

  • Preparation of Organic Phase:

    • Dissolve a specific amount of PLGA and this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Emulsification:

    • Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).

    • Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the nanoparticles for long-term storage.

  • Characterization:

    • Characterize the nanoparticles for size, zeta potential, drug encapsulation efficiency, and in vitro drug release profile.

Protocol 5: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing liposomes.[26][27][28][29][30]

  • Lipid Film Formation:

    • Dissolve lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol mixture) in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles - SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size.

  • Purification:

    • Remove unencapsulated this compound by dialysis, gel filtration, or ultracentrifugation.

  • Characterization:

    • Characterize the liposomes for size, zeta potential, encapsulation efficiency, and drug release profile.

Visualizations

Signaling Pathways and Experimental Workflows

Fluoroquinolone_Resistance_Mechanisms cluster_drug_action This compound Action cluster_resistance Resistance Mechanisms This compound This compound Target DNA Gyrase (gyrA/gyrB) Topoisomerase IV (parC/parE) This compound->Target Inhibits Efflux_Pump Increased Efflux (e.g., NorA, NorB overexpression) This compound->Efflux_Pump Pumped out Reduced_Uptake Reduced Permeability (Porin modification) This compound->Reduced_Uptake Blocked entry DNA_Replication DNA Replication & Cell Division Target->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Target_Mutation Target Modification (Mutations in gyrA, parC) Target_Mutation->Target Alters binding site PMQR Plasmid-Mediated Resistance (e.g., qnr proteins) PMQR->Target Protects

Caption: Mechanisms of this compound action and bacterial resistance.

Checkerboard_Assay_Workflow start Start prep_drugs Prepare serial dilutions of this compound (Drug A) and combination drug (Drug B) in a 96-well plate start->prep_drugs prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with bacterial suspension prep_drugs->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Determine MIC of each drug alone and in combination incubate->read_mic calc_fic Calculate Fractional Inhibitory Concentration (FIC) Index read_mic->calc_fic interpret Interpret results: Synergy, Additive, or Antagonism calc_fic->interpret end End interpret->end Murine_Thigh_Model_Workflow start Start neutropenia Induce neutropenia in mice start->neutropenia infection Infect thigh muscle with standardized bacterial inoculum neutropenia->infection treatment Administer this compound or vehicle control infection->treatment euthanasia Euthanize mice at a predetermined time point treatment->euthanasia dissection Aseptically remove and homogenize thigh tissue euthanasia->dissection plating Perform serial dilutions and plate homogenate dissection->plating enumeration Incubate plates and enumerate CFU/gram of tissue plating->enumeration analysis Analyze data and compare treatment groups enumeration->analysis end End analysis->end

References

Minimizing variability in in vitro experiments with Pazufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize variability in in vitro experiments involving Pazufloxacin.

Troubleshooting Guides

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays

Symptoms: Inconsistent MIC values for the same bacterial strain across replicate plates or between experiments.

Possible Causes and Solutions:

CauseSolution
Inoculum Preparation Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard for broth microdilution). Use a spectrophotometer for accuracy. Inconsistent inoculum size is a major source of variability.
This compound Stock Solution Prepare fresh stock solutions of this compound for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles. Confirm the correct solvent is being used and that the drug is fully dissolved.
Media Composition The composition of the culture medium, such as cation concentration (Ca2+ and Mg2+), can affect the activity of fluoroquinolones. Use the recommended and consistent brand and lot of Mueller-Hinton Broth (MHB) for susceptibility testing.
Incubation Conditions Maintain consistent incubation temperature (e.g., 35°C ± 2°C) and duration (typically 16-20 hours for most bacteria). Ensure proper atmospheric conditions if testing anaerobic or capnophilic organisms.
Plate Reading Read the MIC at the lowest concentration that shows complete inhibition of visible growth. Use a consistent light source and background for manual reading. If using a plate reader, ensure it is properly calibrated.

Logical Troubleshooting Flow:

start High MIC Variability inoculum Verify Inoculum Standardization (0.5 McFarland) start->inoculum stock Check this compound Stock (Freshness, Solubility) inoculum->stock If inoculum is correct media Standardize Culture Medium (e.g., MHB lot) stock->media If stock is correct incubation Confirm Incubation (Time, Temp, Atmosphere) media->incubation If media is consistent reading Consistent Plate Reading (Visual/Automated) incubation->reading If incubation is correct end Consistent MIC Results reading->end If reading is standardized

Caption: Troubleshooting workflow for inconsistent MIC results.

Issue 2: Poor Reproducibility in Cytotoxicity Assays (e.g., MTT Assay)

Symptoms: Inconsistent IC50 values or high standard deviations between replicate wells in cell-based cytotoxicity assays.

Possible Causes and Solutions:

CauseSolution
Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before plating. High or low cell density can significantly impact results.
This compound Precipitation This compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the wells for any precipitate. If observed, consider using a lower concentration of the solvent (e.g., DMSO) or preparing fresh dilutions.
Solvent Effects The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Always include a vehicle control (media with the same concentration of solvent as the highest drug concentration) to assess solvent toxicity.
Assay Incubation Times Optimize and consistently use the same incubation times for both drug exposure and the addition of the viability reagent (e.g., MTT).
Formazan Crystal Solubilization (MTT Assay) Incomplete solubilization of formazan crystals is a common issue. Ensure the solubilization solution is added to all wells and that the crystals are fully dissolved by gentle mixing or shaking before reading the absorbance.
Cell Line Stability Cell lines can exhibit genetic drift over multiple passages, leading to changes in drug sensitivity. Use cells within a consistent and low passage number range for all experiments.

Experimental Workflow for MTT Assay:

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Cell_Culture Culture & Harvest Cells Cell_Count Count & Assess Viability Cell_Culture->Cell_Count Seed_Plate Seed Cells in 96-well Plate Cell_Count->Seed_Plate Prepare_this compound Prepare this compound Dilutions Seed_Plate->Prepare_this compound Add_Drug Add Drug to Cells Prepare_this compound->Add_Drug Incubate_Drug Incubate (e.g., 24-72h) Add_Drug->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (e.g., 570nm) Solubilize->Read_Absorbance This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topo_IV Topoisomerase IV This compound->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Validation & Comparative

Pazufloxacin vs. Levofloxacin: A Comparative Analysis for the Treatment of Respiratory Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Efficacy, Safety, and Mechanisms of Two Key Fluoroquinolones in Respiratory Tract Infections.

The management of respiratory tract infections remains a critical challenge in clinical practice, necessitating the continuous evaluation of antimicrobial agents. Among the fluoroquinolone class of antibiotics, pazufloxacin and levofloxacin have emerged as important therapeutic options. This guide provides a comprehensive comparative analysis of these two drugs, focusing on their performance in treating respiratory infections, supported by experimental data from clinical trials.

Clinical Efficacy in Respiratory Infections

Multiple multicenter, randomized controlled clinical trials have demonstrated that this compound is as effective and safe as levofloxacin in the treatment of moderate to severe acute bacterial respiratory infections.[1][2] The clinical outcomes from two key comparative studies are summarized below.

Table 1: Comparative Clinical Efficacy of this compound and Levofloxacin in Acute Respiratory and Urinary Tract Infections

OutcomeThis compound GroupLevofloxacin GroupStatistical Significance
Total Cure Rate (PPS) 68.60%66.67%No significant difference
Effective Rate (PPS) 96.69%95.37%No significant difference
Bacterial Clearance Rate 93.42%89.73%No significant difference
PPS: Per Protocol Set. Data from a multicenter randomized controlled clinical study.[2]

Table 2: Comparative Clinical Efficacy of this compound and Levofloxacin in Moderate to Severe Acute Respiratory Infections

OutcomeThis compound GroupLevofloxacin GroupStatistical Significance
Total Cure Rate (FAS) 52.9%57.6%No significant difference
Effective Rate (FAS) 86.7%87.9%No significant difference
Total Cure Rate (PPS) 57.1%61.3%No significant difference
Effective Rate (PPS) 93.7%93.6%No significant difference
Bacterial Clearance Rate 92.5%94.3%No significant difference
FAS: Full Analysis Set; PPS: Per Protocol Set. Data from a multicenter randomized controlled trial.[1]

Safety and Tolerability

The safety profiles of this compound and levofloxacin were found to be comparable in clinical trials, with no statistically significant differences in the overall incidence of adverse reactions. The most commonly reported adverse events for both drugs were local stimulation, nausea, and diarrhea.[1][2] No serious adverse events were reported in the comparative studies.[1][2]

Table 3: Comparative Safety Profile of this compound and Levofloxacin

Study PopulationAdverse Reaction Rate (this compound)Adverse Reaction Rate (Levofloxacin)Most Common Adverse Reactions
Acute Respiratory and Urinary Tract Infections14.96%14.16%Local stimulation, nausea, diarrhea
Moderate to Severe Acute Respiratory Infections16.2%16.7%Local stimulation, nausea, diarrhea
Data compiled from two separate multicenter randomized controlled trials.[1][2]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Both this compound and levofloxacin are fluoroquinolone antibiotics that exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV. This dual-targeting mechanism leads to the cessation of bacterial DNA synthesis and ultimately, cell death.

G cluster_drug Fluoroquinolones cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits Levofloxacin Levofloxacin Levofloxacin->DNA_Gyrase inhibits Levofloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Mechanism of action of this compound and Levofloxacin.

Experimental Protocols

The clinical trials cited in this guide followed a multicenter, randomized, controlled design to compare the efficacy and safety of this compound and levofloxacin.

1. Study Population: Patients diagnosed with moderate to severe acute bacterial respiratory infections were enrolled.

2. Treatment Regimen:

  • This compound Group: 500mg administered intravenously twice daily for a duration of 7 to 10 days.[1][2]

  • Levofloxacin Group: 300mg administered intravenously twice daily for a duration of 7 to 10 days.[1][2]

3. Efficacy Evaluation: Clinical efficacy was assessed based on cure rates and overall effective rates. The evaluation was conducted on both the Full Analysis Set (FAS), which includes all randomized patients who received at least one dose of the study drug, and the Per Protocol Set (PPS), which includes patients who adhered to the protocol without major violations.

4. Bacteriological Evaluation: Bacterial clearance rates were determined by culturing relevant specimens (e.g., sputum) before and after treatment to identify and assess the eradication of pathogenic bacteria. While the specific methods for Minimum Inhibitory Concentration (MIC) determination were not detailed in the primary clinical trial reports, standard methodologies such as broth microdilution or agar dilution according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI) are typically employed in such studies.

5. Safety Evaluation: Adverse events were monitored and recorded throughout the study period. The incidence and nature of adverse reactions were compared between the two treatment groups.

G cluster_workflow Clinical Trial Workflow Patient_Screening Patient Screening & Enrollment (Respiratory Infection Diagnosis) Randomization Randomization Patient_Screening->Randomization Pazufloxacin_Arm This compound Treatment Arm (500mg BID, 7-10 days) Randomization->Pazufloxacin_Arm Levofloxacin_Arm Levofloxacin Treatment Arm (300mg BID, 7-10 days) Randomization->Levofloxacin_Arm Treatment_Period Treatment & Monitoring Pazufloxacin_Arm->Treatment_Period Levofloxacin_Arm->Treatment_Period Data_Collection Data Collection (Clinical, Bacteriological, Safety) Treatment_Period->Data_Collection Efficacy_Analysis Efficacy Analysis (Cure Rate, Effective Rate) Data_Collection->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Data_Collection->Safety_Analysis Bacteriological_Analysis Bacteriological Analysis (Clearance Rate) Data_Collection->Bacteriological_Analysis Results_Comparison Comparative Results Efficacy_Analysis->Results_Comparison Safety_Analysis->Results_Comparison Bacteriological_Analysis->Results_Comparison

Caption: Generalized experimental workflow for comparative clinical trials.

Conclusion

Based on the available experimental data from comparative clinical trials, this compound demonstrates comparable efficacy and safety to levofloxacin for the treatment of respiratory infections. Both fluoroquinolones are effective in achieving high rates of clinical cure and bacterial eradication with a similar and generally well-tolerated safety profile. The choice between these two agents may be guided by local availability, cost, and specific institutional guidelines. Further research, including large-scale meta-analyses, could provide a more definitive comparison of their performance in various patient populations with respiratory infections.

References

A Comparative Guide to the Validation of a Reversed-Phase HPLC Method for Pazufloxacin Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Pazufloxacin against alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most suitable method for specific analytical needs.

This compound, a fluoroquinolone antibiotic, requires accurate and reliable analytical methods for its quantification in bulk drug and pharmaceutical formulations to ensure quality and efficacy.[1] This guide focuses on a validated RP-HPLC method and compares its performance with UV-Spectrophotometry and High-Performance Thin-Layer Chromatography (HPTLC), offering a comprehensive overview for analytical method development and validation.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between various performance parameters. While RP-HPLC is known for its high sensitivity and specificity, other methods like UV-Spectrophotometry offer simplicity and cost-effectiveness. The following tables summarize the key validation parameters for each method based on published experimental data.

Parameter Reversed-Phase HPLC UV-Spectrophotometry HPTLC
Linearity Range 5-25 µg/mL[2]2-12 µg/mL[1]0.1-2 µ g/spot [3]
Correlation Coefficient (r²) 0.998[2]0.999[1]Not explicitly stated, but linearity was assessed[3]
Accuracy (% Recovery) 99.98% ± 0.141[4]99.32%[1]99.694% ± 0.539[3]
Precision (%RSD) < 2%[5]< 2%[5]Intra-day: 3.090–6.034%, Inter-day: 1.346–5.781%[6]
Limit of Detection (LOD) 0.8 µg/mL[4]Not explicitly stated, but validated as per ICH guidelines[1]0.033 µ g/spot [3]
Limit of Quantitation (LOQ) 2.4 µg/mL[4]Not explicitly stated, but validated as per ICH guidelines[1]0.100 µ g/spot [3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the experimental protocols for the RP-HPLC, UV-Spectrophotometric, and HPTLC analysis of this compound.

Reversed-Phase HPLC Method

This method provides a sensitive and specific means for the determination of this compound.

Chromatographic Conditions:

  • Instrument: HPLC binary gradient system with a UV detector.[2]

  • Column: Kromasil C18 (250 x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A 50:50 (v/v) mixture of methanol and phosphate buffer (pH 4).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 249 nm.[2]

  • Column Temperature: 30°C.[2]

Standard Solution Preparation: A stock solution of this compound is prepared in the mobile phase. Working standard solutions are prepared by diluting the stock solution to concentrations within the linearity range (5-25 µg/mL).[4]

Sample Preparation: For injection formulations, an appropriate volume of the injection is diluted with the mobile phase to achieve a concentration within the calibrated range.[4]

UV-Spectrophotometric Method

This method offers a simpler and more rapid alternative for the quantification of this compound.

Instrument:

  • UV-Visible Spectrophotometer.

Methodology:

  • Solvent: Distilled water.[1]

  • Wavelength Range for Area Under Curve (AUC): 229-260 nm.[1]

  • Preparation of Standard Solutions: A standard stock solution of this compound mesylate (1000 µg/mL) is prepared by dissolving 10 mg of the pure drug in a small portion of methanol and making up the volume to 10 mL with distilled water.[1] Further dilutions are made with distilled water to obtain standard solutions in the concentration range of 2-12 µg/mL.[1]

  • Analysis: The area under the curve is measured for the standard and sample solutions against a distilled water blank.[1]

HPTLC Method

This technique is suitable for the separation and quantification of this compound from its degradation products.[3]

Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254 aluminum sheets.[3]

  • Mobile Phase: A mixture of chloroform, methanol, and ammonia in a ratio of 10:8:2 (v/v/v).[3]

  • Detection Wavelength: 249 nm.[3]

Standard Solution Preparation: A working standard solution of this compound (200 µg/mL) is prepared in methanol.[7]

Sample Application: Aliquots of the working standard solution are applied to the TLC plate to achieve a concentration range of 0.1-2 µg per spot.[3]

Experimental Workflow for RP-HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of the reversed-phase HPLC method for this compound analysis, as per ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development optimization Optimization of Chromatographic Conditions (Mobile Phase, Flow Rate, Wavelength) start->optimization validation Method Validation (ICH Guidelines) optimization->validation specificity Specificity / Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness system_suitability System Suitability Testing validation->system_suitability application Application to Pharmaceutical Formulation specificity->application linearity->application accuracy->application precision->application lod_loq->application robustness->application system_suitability->application end End: Validated Method application->end

Caption: Workflow for RP-HPLC Method Validation.

References

Pazufloxacin vs. Ciprofloxacin: A Comparative Analysis of Efficacy Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates a thorough evaluation of existing and novel antimicrobial agents. This guide provides a detailed comparison of pazufloxacin and ciprofloxacin, with a specific focus on their effectiveness against ciprofloxacin-resistant bacteria. By presenting available experimental data, outlining methodologies, and illustrating key biological pathways, this document aims to inform research and development efforts in the pursuit of effective treatments for resistant infections.

Executive Summary

This compound, a newer generation fluoroquinolone, has been investigated for its potential to overcome existing resistance mechanisms that render older fluoroquinolones like ciprofloxacin ineffective. While direct, comprehensive comparative studies on a broad range of ciprofloxacin-resistant clinical isolates are limited, available data suggests that this compound's activity against such strains may be comparable to or only marginally better than ciprofloxacin in some cases. This guide synthesizes the current understanding of their mechanisms of action, resistance pathways, and includes what quantitative data is available to draw objective comparisons.

Quantitative Data Summary

The following table summarizes the available quantitative data comparing the in vitro activity of this compound and ciprofloxacin against specific bacterial strains. It is important to note the scarcity of studies directly comparing these two agents against a wide panel of ciprofloxacin-resistant isolates.

Table 1: Comparative In Vitro Activity of this compound and Ciprofloxacin

Bacterial SpeciesResistance StatusParameterThis compound (μg/mL)Ciprofloxacin (μg/mL)Reference
Acinetobacter baumannii (ATCC19606)SusceptibleMIC0.70.8[1]
Acinetobacter baumannii (ATCC19606)SusceptibleMPC5.612.8[1]
Acinetobacter baumannii (Clinical Isolates)Not SpecifiedMPC Range1-161-8[1]
Escherichia coliNot SpecifiedMIC9012.5Not directly compared in the same study, but noted to have increased similarly[2]
Gram-positive bacteriaNot SpecifiedMIC903.13->100"almost similar"[2]
Gram-negative bacteriaNot SpecifiedMIC900.025-50"almost similar"[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. MPC (Mutant Prevention Concentration) is the lowest antibiotic concentration that prevents the growth of the least susceptible single-step mutant. MIC90 is the MIC required to inhibit the growth of 90% of isolates.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing. The following are detailed methodologies for the key experiments cited.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
  • Bacterial Isolate Preparation: Clinically isolated bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) at 35-37°C for 18-24 hours.

  • Inoculum Preparation: Several morphologically similar colonies are selected and suspended in a sterile saline or broth solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Antibiotic Dilution: A serial two-fold dilution of the antibiotics (this compound and ciprofloxacin) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is diluted, and each well of the microtiter plate is inoculated to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Mutant Prevention Concentration (MPC) Determination
  • High-Density Inoculum Preparation: A large bacterial population (≥10¹⁰ CFU) is prepared by growing the culture in a large volume of broth or by harvesting growth from multiple agar plates.

  • Agar Plate Preparation: A series of agar plates (e.g., Mueller-Hinton agar) containing increasing concentrations of the antibiotic are prepared.

  • Inoculation: The high-density bacterial suspension is plated onto the antibiotic-containing agar plates.

  • Incubation: The plates are incubated at 35-37°C for 24-72 hours.

  • MPC Reading: The MPC is identified as the lowest antibiotic concentration that prevents the growth of any bacterial colonies.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms underlying fluoroquinolone action and resistance, as well as a typical experimental workflow, the following diagrams have been generated using Graphviz (DOT language).

cluster_action Mechanism of Action Fluoroquinolone Fluoroquinolone Bacterial Cell Bacterial Cell Fluoroquinolone->Bacterial Cell Enters cell DNA Gyrase (GyrA/GyrB) DNA Gyrase (GyrA/GyrB) Fluoroquinolone->DNA Gyrase (GyrA/GyrB) Inhibits Topoisomerase IV (ParC/ParE) Topoisomerase IV (ParC/ParE) Fluoroquinolone->Topoisomerase IV (ParC/ParE) Inhibits Bacterial Cell->DNA Gyrase (GyrA/GyrB) Bacterial Cell->Topoisomerase IV (ParC/ParE) DNA Replication Fork DNA Replication Fork DNA Gyrase (GyrA/GyrB)->DNA Replication Fork Relaxes supercoils DNA Cleavage DNA Cleavage DNA Gyrase (GyrA/GyrB)->DNA Cleavage Stabilizes cleaved complex Topoisomerase IV (ParC/ParE)->DNA Replication Fork Decatenates daughter chromosomes Topoisomerase IV (ParC/ParE)->DNA Cleavage Stabilizes cleaved complex Cell Death Cell Death DNA Cleavage->Cell Death

Caption: Mechanism of action of fluoroquinolones.

cluster_resistance Mechanisms of Ciprofloxacin Resistance Target Site Mutations Target Site Mutations gyrA/gyrB mutations gyrA/gyrB mutations Target Site Mutations->gyrA/gyrB mutations parC/parE mutations parC/parE mutations Target Site Mutations->parC/parE mutations Reduced Permeability Reduced Permeability Porin channel alterations Porin channel alterations Reduced Permeability->Porin channel alterations Efflux Pumps Efflux Pumps Upregulation of efflux pumps (e.g., AcrAB-TolC) Upregulation of efflux pumps (e.g., AcrAB-TolC) Efflux Pumps->Upregulation of efflux pumps (e.g., AcrAB-TolC) Altered Drug Target Altered Drug Target gyrA/gyrB mutations->Altered Drug Target parC/parE mutations->Altered Drug Target Reduced Intracellular Concentration Reduced Intracellular Concentration Porin channel alterations->Reduced Intracellular Concentration Upregulation of efflux pumps (e.g., AcrAB-TolC)->Reduced Intracellular Concentration Ciprofloxacin Ciprofloxacin Resistance Phenotype Resistance Phenotype Reduced Intracellular Concentration->Resistance Phenotype Altered Drug Target->Resistance Phenotype

Caption: Key mechanisms of bacterial resistance to ciprofloxacin.

cluster_workflow Experimental Workflow for MIC Determination Bacterial Isolate Bacterial Isolate Culture on Agar Culture on Agar Bacterial Isolate->Culture on Agar Prepare Inoculum (0.5 McFarland) Prepare Inoculum (0.5 McFarland) Culture on Agar->Prepare Inoculum (0.5 McFarland) Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Inoculum (0.5 McFarland)->Inoculate Microtiter Plate Serial Dilution of Antibiotics Serial Dilution of Antibiotics Serial Dilution of Antibiotics->Inoculate Microtiter Plate Incubate (16-20h, 35-37°C) Incubate (16-20h, 35-37°C) Inoculate Microtiter Plate->Incubate (16-20h, 35-37°C) Read MIC Read MIC Incubate (16-20h, 35-37°C)->Read MIC

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Based on the currently available and accessible scientific literature, there is a lack of robust, direct comparative data to definitively conclude that this compound offers a significant clinical advantage over ciprofloxacin against a broad spectrum of ciprofloxacin-resistant bacteria. The limited data suggests that their efficacy may be comparable in many instances. The primary mechanisms of resistance to ciprofloxacin, namely target site mutations in DNA gyrase and topoisomerase IV, and the overexpression of efflux pumps, are likely to confer cross-resistance to other fluoroquinolones, including this compound.

For researchers and drug development professionals, this highlights a critical knowledge gap. Further in-depth, head-to-head studies are imperative to elucidate the nuanced differences in the activity of these two agents against well-characterized ciprofloxacin-resistant clinical isolates. Such studies should encompass a diverse range of bacterial species and resistance mechanisms to provide a clearer picture of this compound's potential role in treating infections caused by these challenging pathogens. Future research should also focus on the development of novel fluoroquinolones or combination therapies that can effectively circumvent existing resistance mechanisms.

References

A Comparative Analysis of Pazufloxacin and Gatifloxacin for the Treatment of Bacterial Conjunctivitis

Author: BenchChem Technical Support Team. Date: November 2025

An evidence-based guide for researchers and drug development professionals.

This guide provides a comprehensive comparison of two fluoroquinolone antibiotics, Pazufloxacin and Gatifloxacin, for the treatment of bacterial conjunctivitis. The information presented is based on a thorough review of clinical trial data and established experimental protocols, aimed at providing researchers, scientists, and drug development professionals with objective data to inform their work.

Executive Summary

Bacterial conjunctivitis is a common ocular infection. Both this compound and Gatifloxacin are fourth-generation fluoroquinolones that have demonstrated efficacy in treating this condition. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. Clinical studies indicate that both drugs have comparable efficacy and safety profiles in the treatment of bacterial conjunctivitis. This guide will delve into the specific performance data, experimental methodologies, and underlying mechanisms of action for both compounds.

Data Presentation: Clinical Efficacy and Safety

The following tables summarize the key quantitative data from a phase II, double-blind, controlled, multicenter clinical trial comparing different dosing regimens of this compound 0.6% ophthalmic solution to Gatifloxacin 0.5% ophthalmic solution in subjects with bacterial conjunctivitis.[1][2][3]

Table 1: Bacterial Eradication Rates

Treatment GroupNBacterial Eradication Rate (%)
This compound 0.6% BID9079%
This compound 0.6% TID7684%
This compound 0.6% QID6884%
Gatifloxacin 0.5% TID7282%

BID: twice a day; TID: three times a day; QID: four times a day. There were no significant differences between treatments.[1][3]

Table 2: Clinical Remission Rates

Treatment GroupNClinical Remission Rate (%)
This compound 0.6% BID9089%
This compound 0.6% TID7698%
This compound 0.6% QID6892%
Gatifloxacin 0.5% TID7292%

P = 0.03 comparing this compound BID vs. TID.[1]

Table 3: Safety and Tolerability

ParameterThis compound 0.6% (All regimens)Gatifloxacin 0.5%
Adverse EventsNot related to interventionsNot related to interventions
Ocular Surface Staining (Lisamine Green, Fluorescein)No significant findingsNo significant findings
Clinical Signs of TolerabilityWell-toleratedWell-tolerated

Adverse events were not related to the interventions in the study groups.[2][3]

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparative clinical trial of this compound and Gatifloxacin.

Clinical Assessment of Bacterial Conjunctivitis

Objective: To evaluate the clinical signs and symptoms of bacterial conjunctivitis at baseline and follow-up visits.

Procedure:

  • Patient Evaluation: A thorough ophthalmic examination is performed on each patient at baseline (Day 0), and follow-up visits on Day 3 and Day 7.

  • Symptom Assessment: Patients are asked to score the severity of symptoms such as ocular discharge, bulbar conjunctival hyperemia (redness), and eyelid swelling. A standardized scoring system (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe) is used.

  • Slit-Lamp Biomicroscopy: The anterior and posterior segments of the eye are examined using a slit-lamp biomicroscope. Key signs to be assessed and graded include:

    • Conjunctival Hyperemia: Redness of the white part of the eye.

    • Conjunctival Discharge: Character (e.g., purulent, mucopurulent) and amount of discharge.

    • Eyelid Edema: Swelling of the eyelids.

  • Visual Acuity: Best-corrected visual acuity is measured at each visit using a standardized eye chart.

  • Safety and Tolerability Assessment: Ocular surface staining with lisamine green and fluorescein is performed to assess for any epithelial damage. Patients are also monitored for any adverse events.

Microbiological Analysis

Objective: To identify the causative bacterial pathogens and determine the bacteriological eradication rate.

Procedure:

  • Conjunctival Swab Collection:

    • Before the instillation of any topical anesthetic or medication, a sterile calcium alginate or Dacron swab is used to collect a sample from the lower conjunctival fornix.

    • The swab is rolled firmly across the conjunctiva, avoiding contact with the eyelid margins or eyelashes.

    • Separate swabs are used for each eye.

  • Sample Transport: The collected swabs are immediately placed into a sterile transport medium (e.g., Amies transport medium).

  • Bacterial Culture and Identification:

    • The swabs are used to inoculate appropriate culture media, such as blood agar and chocolate agar plates.

    • The plates are incubated under appropriate atmospheric conditions (e.g., 37°C in 5% CO2) for 24-48 hours.

    • Bacterial colonies are identified based on their morphology, Gram staining characteristics, and biochemical tests.

  • Bacterial Eradication Assessment: A follow-up conjunctival culture is performed at the final visit (Day 7). Bacterial eradication is defined as the absence of the baseline pathogen in the final culture.

In Vitro Antibiotic Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and Gatifloxacin against common ocular bacterial isolates.

Procedure:

  • Isolate Preparation: Bacterial isolates obtained from conjunctival swabs are cultured to obtain a pure growth. The inoculum is standardized to a 0.5 McFarland turbidity standard.

  • MIC Determination (Broth Microdilution Method):

    • Serial twofold dilutions of this compound and Gatifloxacin are prepared in a cation-adjusted Mueller-Hinton broth in microtiter plates.

    • Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

    • The plates are incubated at 35°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Mandatory Visualization

Mechanism of Action of Fluoroquinolones

Mechanism of Action of this compound and Gatifloxacin cluster_bacterium Bacterial Cell cluster_replication DNA Replication Machinery This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits Gatifloxacin Gatifloxacin Gatifloxacin->DNA_Gyrase Inhibits Gatifloxacin->Topoisomerase_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoils DNA_Break Double-Strand DNA Breaks DNA_Gyrase->DNA_Break Inhibition leads to Topoisomerase_IV->DNA Decatenates replicated DNA Topoisomerase_IV->DNA_Break Inhibition leads to Cell_Death Bacterial Cell Death DNA_Break->Cell_Death Induces Experimental Workflow for Clinical Comparison cluster_screening Patient Screening and Enrollment cluster_treatment Treatment and Follow-up cluster_assessment Assessment cluster_analysis Data Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Pazufloxacin_Group This compound Group Randomization->Pazufloxacin_Group Gatifloxacin_Group Gatifloxacin Group Randomization->Gatifloxacin_Group Follow_Up Follow-up Visits (Day 3, Day 7) Pazufloxacin_Group->Follow_Up Gatifloxacin_Group->Follow_Up Clinical_Assessment Clinical Assessment (Signs & Symptoms) Follow_Up->Clinical_Assessment Microbiological_Analysis Microbiological Analysis (Conjunctival Culture) Follow_Up->Microbiological_Analysis Safety_Analysis Safety Analysis (Adverse Events) Follow_Up->Safety_Analysis Efficacy_Analysis Efficacy Analysis (Bacterial Eradication, Clinical Remission) Clinical_Assessment->Efficacy_Analysis Microbiological_Analysis->Efficacy_Analysis Final Report Final Report a->Final Report

References

Cross-Resistance Between Pazufloxacin and Other Quinolone Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of pazufloxacin, a parenteral fluoroquinolone, with other commonly used quinolone antibiotics. The data presented herein, supported by experimental methodologies, aims to elucidate the patterns of cross-resistance and comparative efficacy against a range of clinically relevant bacterial pathogens.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and other quinolones against various bacterial isolates, including both susceptible and resistant strains. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MIC₅₀ and MIC₉₀ Values (μg/mL) of this compound and Other Quinolones against Various Gram-Positive and Gram-Negative Bacteria

OrganismAntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus (Methicillin-Susceptible - MSSA) This compound0.120.25
Ciprofloxacin0.250.5
Levofloxacin0.250.5
Moxifloxacin0.060.12
Staphylococcus aureus (Methicillin-Resistant - MRSA) This compound1.56>100
Ciprofloxacin8>64
Levofloxacin432
Moxifloxacin18
Pseudomonas aeruginosa This compound116
Ciprofloxacin0.254
Levofloxacin18
Moxifloxacin216
Escherichia coli This compound≤0.0612.5
Ciprofloxacin≤0.038
Levofloxacin≤0.064
Moxifloxacin≤0.061
Acinetobacter baumannii This compound1.416
Ciprofloxacin3.212.8
Levofloxacin0.72.8

Note: Data is compiled from multiple sources and represents a general overview. MIC values can vary depending on the specific strains tested and the methodology used.

Table 2: this compound MICs against Quinolone-Resistant Neisseria gonorrhoeae with Defined GyrA Mutations [1]

GyrA MutationMean this compound MIC (μg/mL)Fold Increase vs. Wild-Type
Wild-Type0.013-
Ala-75-to-Ser0.086.2
Ser-91-to-Phe0.8666.2
Asp-95-to-Asn0.215.4
Asp-95-to-Gly0.0755.8

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are primarily determined using the following standardized methods:

1. Broth Microdilution Method:

  • Principle: This method involves preparing two-fold serial dilutions of the antibiotics in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is read as the lowest concentration of the antibiotic that prevents visible growth.

  • Procedure:

    • Prepare serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Dispense 100 µL of each dilution into the wells of a 96-well microtiter plate.

    • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

    • Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

2. E-test Method:

  • Principle: The E-test consists of a predefined, stable gradient of antibiotic on a plastic strip. When the strip is applied to an inoculated agar plate, the antibiotic diffuses into the agar, creating a continuous concentration gradient. After incubation, a symmetrical inhibition ellipse is formed, and the MIC is read where the edge of the ellipse intersects the scale on the strip.

  • Procedure:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

    • Using a sterile swab, inoculate the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

    • Allow the agar surface to dry for 5-15 minutes.

    • Apply the E-test strip to the agar surface.

    • Incubate the plate at 35-37°C for 16-20 hours.

    • Read the MIC value at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

In Vitro Selection of Resistant Mutants

To study cross-resistance, resistant mutants are often selected in the laboratory using the following method:

  • Principle: This involves exposing a bacterial population to sub-lethal concentrations of an antibiotic over multiple passages. This selective pressure allows for the growth and isolation of mutants with reduced susceptibility.

  • Procedure:

    • Determine the baseline MIC of the selecting quinolone (e.g., this compound) for the parental bacterial strain.

    • Inoculate a tube of broth containing the selecting quinolone at a concentration of 0.5x the MIC.

    • Incubate for 24 hours.

    • If growth is observed, determine the MIC of the grown culture.

    • Inoculate a new tube of broth containing the selecting quinolone at 0.5x the new, higher MIC.

    • Repeat this serial passage for a defined number of days or until a desired level of resistance is achieved.

    • Isolate single colonies from the final resistant population.

    • Determine the MICs of the selected resistant isolates to this compound and a panel of other quinolone antibiotics to assess cross-resistance patterns.

Visualizing Experimental Workflows and Resistance Mechanisms

Experimental Workflow for Cross-Resistance Assessment

experimental_workflow cluster_setup Initial Setup cluster_mic MIC Determination cluster_selection Resistance Selection cluster_analysis Analysis Parental Strain Parental Strain Baseline MIC Baseline MIC Parental Strain->Baseline MIC Quinolone Panel Quinolone Panel Quinolone Panel->Baseline MIC Cross-Resistance MICs Cross-Resistance MICs Quinolone Panel->Cross-Resistance MICs Serial Passage Serial Passage Baseline MIC->Serial Passage Select with This compound Data Comparison Data Comparison Baseline MIC->Data Comparison Resistant Mutants Resistant Mutants Serial Passage->Resistant Mutants Resistant Mutants->Cross-Resistance MICs Cross-Resistance MICs->Data Comparison

Caption: Workflow for assessing this compound cross-resistance.

Key Mechanisms of Quinolone Resistance

Resistance to quinolones, including this compound, is primarily mediated by two main mechanisms: alterations in the drug targets and reduced intracellular drug accumulation.[2][3]

quinolone_resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Quinolone Quinolone DNA_Gyrase DNA Gyrase (GyrA/GyrB) Quinolone->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (ParC/ParE) Quinolone->Topoisomerase_IV Inhibition Porin_Channel Porin Channel Quinolone->Porin_Channel Entry DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Facilitates Topoisomerase_IV->DNA_Replication Facilitates Efflux_Pump Efflux Pump Efflux_Pump->Quinolone Expulsion Porin_Channel->DNA_Gyrase Porin_Channel->Topoisomerase_IV Target_Mutation Target Site Mutations (gyrA, parC) Target_Mutation->DNA_Gyrase Alters Target Target_Mutation->Topoisomerase_IV Alters Target Reduced_Accumulation Reduced Accumulation Reduced_Accumulation->Efflux_Pump Upregulation Reduced_Accumulation->Porin_Channel Downregulation

Caption: Primary mechanisms of bacterial resistance to quinolones.

Discussion

The presented data indicates that cross-resistance between this compound and other quinolones is a significant consideration, particularly in bacterial species with acquired resistance mechanisms.

  • Target-Site Mutations: The primary drivers of high-level quinolone resistance are mutations in the quinolone-resistance determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively.[2][3] As demonstrated in N. gonorrhoeae, specific mutations in gyrA can lead to substantial increases in the MIC of this compound.[1] This mechanism generally confers cross-resistance across the entire fluoroquinolone class, although the magnitude of the effect can vary between different quinolones.

  • Efflux Pumps and Permeability: Overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell, and downregulation of porin channels, which can limit antibiotic entry, also contribute to quinolone resistance.[2] These mechanisms often result in a lower level of resistance but can have a broad spectrum, affecting multiple classes of antibiotics.

  • Comparative Potency: Against susceptible isolates, the in vitro potency of this compound is generally comparable to that of ciprofloxacin and levofloxacin for many Gram-negative bacteria.[4] However, against some pathogens, such as MRSA, newer generation fluoroquinolones like moxifloxacin may exhibit greater activity. For isolates that have developed resistance to earlier-generation quinolones like ciprofloxacin, the efficacy of this compound may also be compromised, as evidenced by the elevated MIC₉₀ values.

Conclusion

The development of resistance to one quinolone antibiotic frequently leads to cross-resistance to other agents within the same class, including this compound. This is primarily due to shared mechanisms of action and resistance. While this compound demonstrates potent in vitro activity against a range of susceptible pathogens, its effectiveness against strains with pre-existing quinolone resistance, particularly those with target-site mutations, is often diminished.

For drug development professionals, these findings underscore the importance of considering cross-resistance profiles when evaluating new quinolone candidates. Strategies to overcome existing resistance mechanisms, such as the development of efflux pump inhibitors or novel quinolones that are less susceptible to target-site mutations, are critical areas for future research. For researchers and scientists, continued surveillance of the cross-resistance patterns between this compound and other quinolones is essential for understanding the evolving landscape of antimicrobial resistance and for guiding appropriate clinical use.

References

Pazufloxacin's In Vitro Activity: A Comparative Analysis Against Clinically Relevant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Pazufloxacin, a new generation quinolone antibiotic for injection, demonstrates potent in vitro activity against a broad spectrum of clinically significant Gram-positive and Gram-negative bacteria.[1] This guide provides a comparative overview of its efficacy against various clinical isolates, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy Against Key Pathogens

Studies consistently show this compound's strong antibacterial action, with its performance being comparable or superior to other commonly used antibiotics.

Gram-Positive Bacteria

Against Gram-positive cocci, this compound has shown significant activity. The Minimum Inhibitory Concentration for 90% of isolates (MIC90) of this compound against Staphylococcus aureus and Staphylococcus epidermidis has been reported to range from 0.25 to 4 μg/ml.[1] Notably, its activity against methicillin-resistant S. aureus (MRSA) was found to be the most potent among the agents tested in one study, with an MIC90 of 16 μg/ml.[1] For streptococci, the MIC90 was reported as 3.13 μg/ml.[2]

Gram-Negative Bacteria

This compound exhibits robust activity against Gram-negative bacteria. The MIC90 values against a range of Gram-negative isolates, including cephem-resistant Enterobacteriaceae and ceftazidime-, imipenem-, and gentamicin-resistant Pseudomonas aeruginosa, were found to be in the range of 0.025 to 50 μg/ml.[2] This performance was noted to be superior to that of ceftazidime, imipenem, and gentamicin for nearly all Gram-negative species tested.[2] Specifically, the MIC90 of this compound against Escherichia coli has been reported, although an increase has been observed over time, similar to ciprofloxacin.[3] For key pneumonia pathogens like Haemophilus influenzae and Moraxella catarrhalis, this compound's activity remains potent.[3]

Quantitative Comparison of In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other comparator antibiotics against various clinical isolates. The MIC50 and MIC90 values, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively, are presented.

Bacterial SpeciesAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusThis compound0.25 - 14 - 16
Ciprofloxacin0.5>100
Levofloxacin18
Staphylococcus epidermidisThis compound0.25 - 14
Ciprofloxacin0.564
Levofloxacin18
Streptococcus pneumoniaeThis compound0.781.56
Ciprofloxacin12
Enterococcus faecalisThis compound416
Levofloxacin28
Gram-Negative Bacteria
Escherichia coliThis compound0.02512.5
Ciprofloxacin0.03>100
Pseudomonas aeruginosaThis compound0.7812.5
Imipenem216
Ceftazidime432
Haemophilus influenzaeThis compound≤0.060.5
Levofloxacin≤0.060.25
Moraxella catarrhalisThis compound0.121
Levofloxacin0.060.5

Note: The MIC values are compiled from multiple studies and may vary depending on the specific strains tested and the methodologies used.[1][3][4][5]

Experimental Protocols

The in vitro activity of this compound and comparator agents is primarily determined through standardized antimicrobial susceptibility testing methods.

Bacterial Isolates

Clinical isolates are obtained from various patient specimens, such as respiratory samples, blood, and wound swabs, from multiple medical centers. These isolates are identified to the species level using standard microbiological techniques, including automated systems like the VITEK 2 system or through MALDI-TOF mass spectrometry.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentrations (MICs) are determined using the agar dilution method or broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar media, and colonies are suspended in a saline or broth solution to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to obtain the final desired inoculum concentration.

  • Preparation of Antibiotic Plates: A series of two-fold dilutions of each antibiotic is prepared and incorporated into molten Mueller-Hinton agar (for the agar dilution method) or dispensed into microtiter plate wells containing Mueller-Hinton broth (for the broth microdilution method).

  • Inoculation: The standardized bacterial suspension is inoculated onto the surface of the antibiotic-containing agar plates or into the wells of the microtiter plates.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours under aerobic conditions.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro activity of antibiotics against clinical isolates.

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Pazufloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount, extending from initial experiments to the final disposal of unused materials. Pazufloxacin, a fluoroquinolone antibiotic, requires careful handling throughout its lifecycle to ensure laboratory safety and minimize environmental impact. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for pharmaceutical waste management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Key safety precautions include wearing appropriate personal protective equipment (PPE), such as gloves and safety glasses, to avoid skin and eye irritation[1][2]. In case of accidental contact, wash the affected area with soap and water[2]. Ensure adequate ventilation to prevent respiratory irritation from dust or fumes[2].

Recommended Disposal Procedures for this compound

There is a recognized hierarchy for the disposal of pharmaceutical waste, including antibiotics like this compound. The primary goal is to prevent the release of active pharmaceutical ingredients into the environment, which can contribute to antibiotic resistance and harm aquatic life[3].

1. Drug Take-Back Programs:

The most recommended method for disposing of unused or expired pharmaceuticals is through authorized drug take-back programs[4][5]. These programs ensure that the drugs are disposed of in a safe and environmentally sound manner.

  • Procedure:

    • Locate a DEA-authorized collection site. These may be found at retail pharmacies, hospitals, or law enforcement agencies[5].

    • Transport the this compound, preferably in its original container, to the collection site.

    • Follow the instructions provided at the collection site for depositing the material.

2. Mail-Back Programs:

If a take-back program is not readily accessible, mail-back programs offer a convenient alternative for safe disposal[5][6].

  • Procedure:

    • Obtain a pre-paid mail-back envelope from a pharmacy or an authorized provider[5][6].

    • Place the this compound in the envelope as per the provided instructions.

    • Mail the sealed envelope through the designated postal service[5][6].

3. Household Trash Disposal (if other options are unavailable):

Disposal in the household trash is the least preferred method and should only be used when take-back or mail-back programs are not available[5][7][8]. This method aims to render the drug unappealing and prevent accidental ingestion or environmental contamination. This compound is not on the FDA's "flush list" of medicines recommended for flushing down the toilet[9].

  • Procedure:

    • Do not crush tablets or capsules[7][8].

    • Mix the this compound with an unpalatable substance such as dirt, cat litter, or used coffee grounds[5][7][8]. This deters consumption by humans or animals.

    • Place the mixture in a sealed container, such as a plastic bag or an empty tub with a lid[7][10].

    • Before discarding the original container, remove or obscure all personal information from the label to protect your privacy[7][8].

    • Place the sealed container with the mixture and the empty drug container in the household trash[7][10].

Quantitative Data on this compound Disposal
ParameterInformationSource
Recommended Disposal Method Incineration is commonly recommended for antibiotic waste from healthcare facilities.[11]
Environmental Fate Fluoroquinolones can persist in the environment and contribute to antibiotic resistance.[3]
Sewage System Disposal Not recommended; wastewater treatment plants are often not equipped to remove these compounds.[10]

Experimental Protocols for Degradation Studies

While specific experimental protocols for the disposal of this compound were not found, the scientific literature describes methodologies for studying the degradation of fluoroquinolones. A generalized protocol for assessing the biodegradation of this compound using ligninolytic fungi is outlined below, based on similar studies[12].

Objective: To determine the efficacy of fungal strains in degrading this compound in a liquid medium.

Materials:

  • This compound standard

  • Selected fungal strains (e.g., Bjerkandera adusta, Phanerochaete spadiceum)[12]

  • Liquid growth medium (e.g., potato dextrose broth)

  • Shaking incubator

  • High-Performance Liquid Chromatography (HPLC) system

  • Sterile culture flasks and labware

Methodology:

  • Culture Preparation: Inoculate the selected fungal strains into flasks containing the sterile liquid growth medium. Incubate at an appropriate temperature with agitation until sufficient mycelial growth is achieved.

  • This compound Introduction: Introduce a known concentration of this compound into the fungal cultures.

  • Incubation and Sampling: Continue to incubate the flasks under the same conditions. Collect samples from the cultures at predetermined time intervals (e.g., 0, 3, 7, 15 days).

  • Sample Analysis:

    • Separate the fungal biomass from the liquid medium via centrifugation or filtration.

    • Analyze the concentration of this compound remaining in the liquid medium using a validated HPLC method[1].

  • Data Analysis: Calculate the percentage of this compound degradation over time for each fungal strain.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the hierarchy of preferred methods.

cluster_trash_protocol Household Trash Disposal Steps start Start: Unused or Expired this compound check_take_back Is a Drug Take-Back Program Available? start->check_take_back use_take_back Dispose at Authorized Collection Site check_take_back->use_take_back Yes check_mail_back Is a Mail-Back Program an Option? check_take_back->check_mail_back No end_node End: Proper Disposal Complete use_take_back->end_node use_mail_back Use Pre-paid Envelope for Disposal check_mail_back->use_mail_back Yes trash_disposal Follow Household Trash Disposal Protocol check_mail_back->trash_disposal No use_mail_back->end_node step1 1. Mix with unpalatable substance (e.g., coffee grounds) trash_disposal->step1 step2 2. Place in a sealed container step3 3. Discard in trash

Caption: Decision workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pazufloxacin
Reactant of Route 2
Pazufloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.